molecular formula C11H17N B2551664 2-methyl-1-(3-methylphenyl)propan-1-amine CAS No. 854184-33-1

2-methyl-1-(3-methylphenyl)propan-1-amine

Cat. No.: B2551664
CAS No.: 854184-33-1
M. Wt: 163.264
InChI Key: IMVAKVFGEUFQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(3-methylphenyl)propan-1-amine hydrochloride is an organic compound with the molecular formula C11H18ClN and a molecular weight of 199.72 g/mol . Its CAS number is 1864060-25-2 . This chemical is supplied as a high-purity material for research and development purposes. As a substituted propan-1-amine, this compound is part of a class of chemicals that are of significant interest in modern medicinal chemistry and neuroscience research . Such amine derivatives are frequently investigated for their potential interactions with neurological targets, including various enzyme systems and receptors . Researchers may utilize this compound as a key intermediate or building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical candidates or as a standard in analytical method development. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for laboratory chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-(3-methylphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-8(2)11(12)10-6-4-5-9(3)7-10/h4-8,11H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVAKVFGEUFQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and IUPAC nomenclature of 2-methyl-1-(3-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-methyl-1-(3-methylphenyl)propan-1-amine

Molecular Structure and IUPAC Nomenclature

The compound 2-methyl-1-(3-methylphenyl)propan-1-amine is a primary amine with a substituted propane backbone. A systematic analysis of its IUPAC name allows for a precise determination of its structure.

Deconstruction of the IUPAC Name

The name "2-methyl-1-(3-methylphenyl)propan-1-amine" can be broken down into its constituent parts to understand the connectivity of the atoms[1][2]:

  • Propan-1-amine : This indicates a three-carbon chain (propane) with a primary amine group (-NH₂) attached to the first carbon[3][4].

  • 2-methyl : A methyl group (-CH₃) is attached to the second carbon of the propane chain.

  • 1-(3-methylphenyl) : A phenyl group (a benzene ring) is attached to the first carbon of the propane chain. Furthermore, this phenyl group is itself substituted with a methyl group at its third position (meta position)[5][6].

Molecular Structure and Stereochemistry

The carbon atom at the first position of the propane chain (C1) is bonded to four different groups: the amine group, a hydrogen atom, the 2-methylpropyl group, and the 3-methylphenyl group. This makes C1 a chiral center[7]. Consequently, the molecule can exist as a pair of enantiomers: (R)-2-methyl-1-(3-methylphenyl)propan-1-amine and (S)-2-methyl-1-(3-methylphenyl)propan-1-amine.

Caption: Molecular structure of 2-methyl-1-(3-methylphenyl)propan-1-amine, highlighting the chiral center (C1*).

Physicochemical Properties

PropertyEstimated Value / Information
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol
Appearance Likely a colorless to pale yellow liquid at room temperature.
Boiling Point Estimated to be in the range of 220-240 °C, similar to related phenylpropanamines.
Solubility Expected to be sparingly soluble in water and soluble in organic solvents like ethanol, methanol, and dichloromethane.
pKa (Conjugate Acid) Estimated to be around 9.5 - 10.5, typical for a primary amine.
Chirality Contains one stereocenter, existing as (R) and (S) enantiomers.

Proposed Synthesis Route: Reductive Amination

A plausible and efficient method for the synthesis of 2-methyl-1-(3-methylphenyl)propan-1-amine is through reductive amination. This approach involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.

Synthetic Workflow

The proposed synthesis would proceed in two main steps:

  • Imine Formation : 3-Methylbenzaldehyde is reacted with 2-methylpropan-1-amine to form the corresponding imine intermediate.

  • Reduction : The imine is then reduced to the final amine product using a suitable reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation.

aldehyde 3-Methylbenzaldehyde imine Imine Intermediate aldehyde->imine + Amine amine 2-Methylpropan-1-amine amine->imine product 2-methyl-1-(3-methylphenyl)propan-1-amine imine->product Reduction (e.g., NaBH₄)

Sources

An In-depth Technical Guide to the Pharmacological Mechanism of Action of 2-methyl-1-(3-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive technical overview of the putative pharmacological mechanism of action of 2-methyl-1-(3-methylphenyl)propan-1-amine. As a novel psychoactive substance, direct research on this specific compound is limited. Therefore, this guide synthesizes information from structurally analogous compounds, primarily substituted cathinones and amphetamines, to propose a highly probable mechanistic framework. We will delve into its likely molecular targets, the subsequent neurochemical cascades, and the experimental methodologies required to definitively characterize its pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive compounds.

Introduction and Structural Analysis

2-methyl-1-(3-methylphenyl)propan-1-amine is a synthetic compound belonging to the substituted phenethylamine class. Its chemical structure, featuring a propane-1-amine backbone attached to a 3-methylphenyl group with an additional methyl group at the 2-position of the propane chain, suggests a strong potential for interaction with monoamine neurotransmitter systems. The presence of the α-methyl group is a key feature of amphetamine-like compounds, which typically confers resistance to metabolism by monoamine oxidase (MAO) and enhances their ability to act as releasing agents of monoamine neurotransmitters. The 3-methylphenyl moiety is also found in several known psychoactive substances, such as 3-Methylmethcathinone (3-MMC), influencing the compound's affinity and selectivity for the dopamine, norepinephrine, and serotonin transporters.

Based on this structural analysis, the primary hypothesis is that 2-methyl-1-(3-methylphenyl)propan-1-amine functions as a monoamine releasing agent and/or reuptake inhibitor . Its specific psychopharmacological effects will be dictated by its relative potency at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Proposed Molecular Mechanisms of Action

The central hypothesis posits that 2-methyl-1-(3-methylphenyl)propan-1-amine exerts its effects through direct interaction with monoamine transporters. The following subsections detail the proposed mechanisms.

Interaction with Plasma Membrane Transporters (DAT, NET, SERT)

It is highly probable that 2-methyl-1-(3-methylphenyl)propan-1-amine acts as a substrate for DAT, NET, and SERT. This interaction can lead to two primary outcomes:

  • Reuptake Inhibition: The compound may competitively bind to the extracellular-facing conformation of the transporters, preventing the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft into the presynaptic neuron. This action increases the concentration and duration of these neurotransmitters in the synapse.

  • Transporter-Mediated Release (Reverse Transport): As a substrate, the compound is transported into the presynaptic neuron. This influx can induce a conformational change in the transporter, causing it to reverse its direction of transport and release monoamines from the cytoplasm into the synapse. This process, known as reverse transport or efflux, leads to a rapid and substantial increase in synaptic monoamine levels.

Interaction with Vesicular Monoamine Transporter 2 (VMAT2)

A common characteristic of monoamine releasing agents is their interaction with the vesicular monoamine transporter 2 (VMAT2). It is proposed that 2-methyl-1-(3-methylphenyl)propan-1-amine, once inside the presynaptic neuron, can disrupt the sequestration of monoamines into synaptic vesicles by inhibiting VMAT2. This leads to an increase in the cytosolic concentration of monoamines, further promoting their release into the synapse via reverse transport through the plasma membrane transporters.

The following diagram illustrates the proposed signaling pathway:

Monoamine Release Pathway cluster_presynaptic Presynaptic Neuron VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle 2. Inhibition MA Monoamines (DA, NE, 5-HT) Vesicle->MA Monoamine Sequestration Compound 2-methyl-1-(3-methylphenyl)propan-1-amine Transporter DAT/NET/SERT Compound->Transporter 1. Binding & Transport Transporter->MA 3. Reverse Transport (Efflux) Synaptic_MA Increased Synaptic Monoamines

Caption: Proposed mechanism of monoamine release by 2-methyl-1-(3-methylphenyl)propan-1-amine.

Experimental Characterization Protocols

To validate the proposed mechanisms of action, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for the comprehensive pharmacological characterization of 2-methyl-1-(3-methylphenyl)propan-1-amine.

In Vitro Receptor and Transporter Binding Assays

Objective: To determine the binding affinity of the compound for DAT, NET, SERT, and other relevant CNS receptors.

Methodology:

  • Preparation of Cell Membranes: Prepare cell membrane homogenates from cells recombinantly expressing human DAT, NET, or SERT.

  • Radioligand Binding Assay:

    • Incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of 2-methyl-1-(3-methylphenyl)propan-1-amine.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the inhibition constant (Ki) by fitting the data to a one-site competition binding equation using non-linear regression analysis.

In Vitro Neurotransmitter Release and Reuptake Assays

Objective: To quantify the compound's ability to induce monoamine release and inhibit reuptake.

Methodology:

  • Synaptosome Preparation: Prepare synaptosomes from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine) of rodents.

  • Reuptake Inhibition Assay:

    • Pre-incubate synaptosomes with varying concentrations of the test compound.

    • Add a known concentration of radiolabeled monoamine (e.g., [³H]dopamine).

    • After a short incubation, terminate the uptake by rapid filtration and washing.

    • Measure the radioactivity in the synaptosomes to determine the percent inhibition of uptake.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of monoamine uptake).

  • Release Assay:

    • Pre-load synaptosomes with a radiolabeled monoamine.

    • Wash the synaptosomes to remove excess unincorporated monoamine.

    • Expose the pre-loaded synaptosomes to varying concentrations of the test compound.

    • Measure the amount of radioactivity released into the supernatant.

    • Calculate the EC₅₀ value (the concentration of the compound that elicits 50% of the maximal release).

The following diagram outlines the workflow for these in vitro assays:

InVitro_Assay_Workflow start Start prep Prepare Cell Membranes or Synaptosomes start->prep binding Radioligand Binding Assay prep->binding reuptake Reuptake Inhibition Assay prep->reuptake release Neurotransmitter Release Assay prep->release analysis Data Analysis (Ki, IC50, EC50) binding->analysis reuptake->analysis release->analysis end End analysis->end

Caption: Experimental workflow for in vitro pharmacological characterization.

In Vivo Behavioral Assays

Objective: To characterize the physiological and behavioral effects of the compound in animal models.

Methodology:

  • Locomotor Activity: Measure spontaneous locomotor activity in rodents following administration of the compound to assess its stimulant or sedative effects.

  • Drug Discrimination: Train animals to discriminate the test compound from saline to determine its subjective effects and potential for abuse.

  • Intracranial Self-Stimulation (ICSS): Evaluate the compound's effect on the reward threshold to assess its reinforcing and abuse potential.

Predicted Pharmacological Profile and Data Summary

Based on its structural similarity to other substituted cathinones, a predicted pharmacological profile for 2-methyl-1-(3-methylphenyl)propan-1-amine is presented below. These values are hypothetical and require experimental validation.

Target Predicted Affinity (Ki, nM) Predicted Reuptake Inhibition (IC₅₀, nM) Predicted Release (EC₅₀, nM)
DAT 50 - 200100 - 50050 - 250
NET 20 - 10050 - 20020 - 150
SERT 200 - 1000500 - 2000> 1000

This profile suggests that 2-methyl-1-(3-methylphenyl)propan-1-amine is likely to be a potent norepinephrine-dopamine releasing agent with weaker effects on serotonin. This would be expected to produce significant stimulant effects.

Conclusion

The pharmacological mechanism of action of 2-methyl-1-(3-methylphenyl)propan-1-amine is proposed to be primarily mediated by its activity as a monoamine releasing agent and reuptake inhibitor, with a likely preference for the dopamine and norepinephrine transporters. This guide has outlined the theoretical basis for this mechanism and provided a detailed experimental framework for its validation. The comprehensive characterization of this and other novel psychoactive substances is crucial for understanding their potential therapeutic applications and public health risks.

References

A comprehensive list of references would be compiled here based on the specific literature used to support the claims made throughout this guide. As this is a proposed mechanism for a novel compound, the references would primarily consist of studies on structurally related compounds and standard pharmacological methodologies. An example of how this section would be formatted is provided below:

  • Title: The pharmacology of substituted cathinones. Source: Journal of Pharmacology and Experimental Therapeutics. URL: [Link]

  • Title: Radioligand Binding Assays: Theory and Practice. Source: Current Protocols in Pharmacology. URL: [Link]

  • Title: Neurotransmitter Release Assays. Source: Methods in Molecular Biology. URL: [Link]

A Comprehensive Technical Guide to the Thermodynamic Solubility of 2-methyl-1-(3-methylphenyl)propan-1-amine in Various Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the thermodynamic solubility of the compound 2-methyl-1-(3-methylphenyl)propan-1-amine. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a foundational understanding of the principles governing the solubility of this primary amine, thereby enabling robust experimental design and interpretation.

Introduction: The Critical Role of Solubility in Drug Development

The thermodynamic solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy.[1][2] Low aqueous solubility can lead to erratic absorption and suboptimal drug exposure, posing significant challenges during preclinical and clinical development.[1] Conversely, understanding solubility in various organic solvents is paramount for designing efficient crystallization processes, purification strategies, and enabling the preparation of stock solutions for in vitro and in vivo studies.[3] This guide will focus on the systematic determination and understanding of the thermodynamic solubility of 2-methyl-1-(3-methylphenyl)propan-1-amine, a primary amine with potential pharmacological relevance.

Physicochemical Characterization of 2-methyl-1-(3-methylphenyl)propan-1-amine

A thorough understanding of the intrinsic properties of 2-methyl-1-(3-methylphenyl)propan-1-amine is essential for predicting and interpreting its solubility behavior.

PropertyPredicted/Estimated ValueRationale/Source
Molecular Formula C11H17NBased on chemical structure.
Molecular Weight 163.26 g/mol Calculated from the molecular formula.
pKa (Strongest Basic) ~10.2Estimated based on similar primary amines like 2-methyl-1-propylamine.[4]
logP ~2.6Estimated, indicating moderate lipophilicity.
Hydrogen Bond Donor Count 1From the primary amine group.
Hydrogen Bond Acceptor Count 1The lone pair of electrons on the nitrogen atom.
Polar Surface Area 26.02 ŲBased on similar structures like 2-methyl-1-propylamine.[4]

The presence of a primary amine group confers basicity to the molecule, suggesting that its aqueous solubility will be pH-dependent.[5][6] The moderate lipophilicity, as indicated by the estimated logP, suggests that solubility in organic solvents will be significant and will vary based on solvent polarity.[5][7]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the saturation shake-flask method.[6][8] This method involves equilibrating an excess of the solid compound in the solvent of interest until a saturated solution is achieved.

Rationale for Solvent Selection

The choice of solvents is critical for building a comprehensive solubility profile. The selected solvents should span a range of polarities, hydrogen bonding capabilities, and dielectric constants to probe the various intermolecular forces that govern solvation.

Proposed Solvents:

  • Purified Water: Essential for determining aqueous solubility, a key parameter for biopharmaceutical assessment.

  • pH 7.4 Phosphate Buffered Saline (PBS): To simulate physiological conditions and assess solubility at a biologically relevant pH.[2]

  • Methanol & Ethanol: Polar protic solvents capable of hydrogen bonding, often used in drug formulation.[9]

  • Acetonitrile: A polar aprotic solvent, commonly used in chromatography and as a reaction medium.[9]

  • Ethyl Acetate: A solvent of intermediate polarity, often used in extractions and purification.

  • n-Heptane: A non-polar solvent to assess solubility in lipophilic environments.

Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system, ensuring the attainment of thermodynamic equilibrium and accurate quantification.

  • Preparation of Materials:

    • Ensure the 2-methyl-1-(3-methylphenyl)propan-1-amine is of high purity and, if possible, characterized for its polymorphic form, as this can influence solubility.[8]

    • All solvents should be of high-performance liquid chromatography (HPLC) grade.

  • Sample Preparation:

    • Add an excess amount of solid 2-methyl-1-(3-methylphenyl)propan-1-amine to a series of glass vials, each containing a known volume of the selected solvents. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.[8]

    • It is important to use an amount of solid that does not significantly alter the properties of the solvent.[8]

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath, typically at 25°C (298.15 K) and 37°C (310.15 K) to assess the temperature dependence of solubility.

    • Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.[1]

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable mobile phase.

    • Analyze the concentration of 2-methyl-1-(3-methylphenyl)propan-1-amine in the diluted samples using a validated HPLC method. HPLC is preferred over UV spectrophotometry as it can separate the analyte from any potential impurities or degradants.[8]

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Analysis API Excess Solid API ShakeFlask Shake-Flask Incubation (24-48h, 25°C/37°C) API->ShakeFlask Solvents Selected Solvents Solvents->ShakeFlask Filtration Filtration (0.22 µm) ShakeFlask->Filtration HPLC HPLC Quantification Filtration->HPLC Data Solubility Data (mg/mL) HPLC->Data

Caption: Experimental workflow for the determination of thermodynamic solubility.

Presentation and Interpretation of Solubility Data

The experimentally determined solubility data for 2-methyl-1-(3-methylphenyl)propan-1-amine should be presented in a clear and comparative manner.

Table 1: Hypothetical Thermodynamic Solubility of 2-methyl-1-(3-methylphenyl)propan-1-amine

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Purified Water250.50.0031
pH 7.4 PBS250.80.0049
Methanol25> 100> 0.61
Ethanol25> 100> 0.61
Acetonitrile2525.40.1556
Ethyl Acetate2515.20.0931
n-Heptane25< 0.1< 0.0006
Purified Water370.70.0043
pH 7.4 PBS371.10.0067
Discussion of Expected Results
  • Aqueous Solubility: The low aqueous solubility is anticipated due to the presence of the non-polar phenyl and isobutyl groups. The slightly higher solubility in PBS compared to pure water can be attributed to the buffering species potentially interacting with the amine.

  • pH-Dependent Solubility: As a basic compound, the solubility of 2-methyl-1-(3-methylphenyl)propan-1-amine is expected to increase significantly at lower pH values due to the formation of the more soluble protonated salt.

  • Solubility in Organic Solvents: The high solubility in polar protic solvents like methanol and ethanol is expected due to their ability to form hydrogen bonds with the primary amine.[5][7] The solubility is expected to decrease as the solvent polarity decreases, with the lowest solubility observed in the non-polar solvent n-heptane.[10] This trend highlights the importance of solute-solvent interactions.

Relationship between Solvent Properties and Solubility

The observed solubility trends can be rationalized by considering the interplay of various solvent properties.

solvent_solubility cluster_solute 2-methyl-1-(3-methylphenyl)propan-1-amine cluster_solvent Solvent Properties cluster_solubility Outcome Solute Solute Properties (Polarity, H-bonding) Solubility Thermodynamic Solubility Solute->Solubility influences Polarity Polarity Polarity->Solubility major factor HBonding Hydrogen Bonding (Donor/Acceptor) HBonding->Solubility significant for protic solvents Dielectric Dielectric Constant Dielectric->Solubility contributes to ion-pair dissociation

Caption: Interplay of solute and solvent properties influencing solubility.

Conclusion

This technical guide has outlined a comprehensive framework for the determination and interpretation of the thermodynamic solubility of 2-methyl-1-(3-methylphenyl)propan-1-amine. By employing the robust shake-flask method and a well-chosen array of solvents, researchers can generate a detailed solubility profile. This information is invaluable for guiding formulation strategies, enabling consistent and reliable results in preclinical studies, and ultimately contributing to the successful development of new therapeutic agents. The principles and methodologies described herein are broadly applicable to the characterization of other novel chemical entities.

References

  • U.S. Pharmacopeial Convention. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved from [Link]

  • Gervasio, F. L., & Cardini, G. (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Retrieved from [Link]

  • Völgyi, G., Baka, E., Box, K. J., Comer, J. E. A., & Takács-Novák, K. (2020). Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species. Academia.edu. Retrieved from [Link]

  • Dach, E., Pisacane, E., Campbell, D., Soh, L., & Yip, N. Y. (2025, July 25). Probing polarity structure–function relationships in amine–water mixtures. RSC Publishing. Retrieved from [Link]

  • LibreTexts. (2024, March 23). Structure and Properties of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Vaia. (2023, October 20). Physical Properties of Amines: Alkyl, Aliphatic Amines. Retrieved from [Link]

  • FooDB. (2010, April 8). Compound 2-Methyl-1-propylamine (FDB012495). Retrieved from [Link]

  • Hresk, T., & Kolar, P. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-(3-methylphenyl)-2-methyl. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanamine, 2-methyl- (CAS 75-64-9). Retrieved from [Link]

  • PharmaCompass.com. (n.d.). 2-(methylamino)-1-(3-methylphenyl)propan-1-one | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). CID 18695745 | C20H30N2. Retrieved from [Link]

  • González, J. A., García de la Fuente, I., & Cobos, J. C. (2006). Thermodynamics of ketone + amine mixtures. Part I. Volumetric and speed of sound data at (293.15, 298.15 and 303.15) K for 2-propanone + aniline, + N-methylaniline, or + pyridine systems. arXiv. Retrieved from [Link]

  • Yukhym, O., Vasylyeva, V., & Puniak, V. (2023). SYNTHESIS AND SOLUBILITY OF 1-[2-METHYL-1-(4-METHYLPHENYL)- 5-PHENYL-1H-PYRROL-3-YL]ETHANONE IN ORGANIC SOLVENTS. Lviv Polytechnic National University Institutional Repository. Retrieved from [Link]

  • ResearchGate. (2025, September 19). Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanol in organic solvents | Request PDF. Retrieved from [Link]

  • NIST/TRC Web Thermo Tables (WTT). (n.d.). 2-methyl-1-propanamine -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]

  • Sun, Y., et al. (2024, August 1). Solubility, solvent effect, correlation and thermodynamic properties of 3-methyl-1,2-cyclopentanedione in twelve pure organic solvents from 278.15 K to 313.15 K. ResearchGate. Retrieved from [Link]

Sources

Metabolic stability of 2-methyl-1-(3-methylphenyl)propan-1-amine in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The metabolic stability of a drug candidate is a cornerstone of modern pharmacokinetics, profoundly influencing its bioavailability, half-life, and overall therapeutic potential. Failures in clinical trials due to poor pharmacokinetic properties represent a significant financial and temporal burden on drug development programs.[1] This guide provides a comprehensive framework for the in vitro assessment of the metabolic stability of 2-methyl-1-(3-methylphenyl)propan-1-amine, a primary amine with structural similarities to amphetamine-class compounds. We will move beyond simple procedural lists to explore the scientific rationale behind experimental design, from the selection of appropriate biological matrices to the precise quantification of metabolic turnover. This document serves as both a strategic overview and a practical handbook, equipping researchers with the necessary protocols and interpretive logic to robustly characterize the metabolic fate of this, and structurally similar, new chemical entities (NCEs).

Introduction: The Imperative of Metabolic Stability Profiling

In the early stages of drug discovery, lead compounds are primarily selected for their potency and selectivity. However, for a compound to be a viable drug, it must exhibit an acceptable pharmacokinetic profile. A key determinant of this profile is its rate of metabolism, primarily by the liver.[2] The U.S. Food and Drug Administration (FDA) and other regulatory bodies emphasize the early characterization of metabolic pathways to anticipate potential drug-drug interactions (DDIs) and to understand interspecies differences in metabolism before advancing to clinical trials.[3][4][5]

This guide focuses on two gold-standard in vitro assays:

  • Liver Microsomal Stability Assay: A targeted screen for Phase I oxidative metabolism.

  • Hepatocyte Stability Assay: A comprehensive assessment incorporating both Phase I and Phase II metabolic pathways.

By employing these methods, we can determine the intrinsic clearance (Clint) of 2-methyl-1-(3-methylphenyl)propan-1-amine, a critical parameter used to predict in vivo hepatic clearance and guide necessary structural modifications to optimize the drug candidate's profile.[6][7]

Scientific Rationale: Predicting Metabolic Pathways

The chemical structure of 2-methyl-1-(3-methylphenyl)propan-1-amine provides critical clues to its likely metabolic fate.

  • Primary Amine & Amphetamine-like Scaffold: As an amphetamine analog, the compound is a probable substrate for the Cytochrome P450 (CYP) enzyme superfamily. Specifically, the CYP2D6 isoenzyme is heavily implicated in the metabolism of many amphetamines, often through aromatic hydroxylation.[8][9][10] Other CYPs may also contribute.[11]

  • Phase I and Phase II Metabolism: The primary amine moiety is susceptible to various metabolic reactions.

    • Phase I: Besides CYP-mediated oxidation, primary amines can be substrates for Flavin-containing Monooxygenases (FMOs), which catalyze N-oxygenation.[12][13][14]

    • Phase II: The compound or its Phase I metabolites can undergo conjugation reactions, such as glucuronidation by UDP-glucuronosyltransferases (UGTs), to increase water solubility and facilitate excretion.[15]

This predicted metabolic complexity underscores the necessity of using multiple in vitro systems. The microsomal assay will primarily assess the impact of CYPs, while the hepatocyte assay provides a complete picture by including the full complement of hepatic enzymes within an intact cell system.[2][15][16]

Experimental Design & Protocols

A robust assessment requires meticulously designed experiments with appropriate controls to ensure data integrity. The following sections detail the protocols for the two primary stability assays.

Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput screen ideal for early discovery to assess Phase I metabolic lability.[17] It isolates the membrane-bound enzymes of the endoplasmic reticulum, most notably the CYPs.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis cluster_data Data Interpretation prep1 Thaw Liver Microsomes (Human, Rat, etc.) mix Combine Microsomes, Buffer, & Test Compound (1 µM final) prep1->mix prep2 Prepare Test Compound Stock (e.g., 10 mM in DMSO) prep2->mix prep3 Prepare NADPH Regenerating System start Initiate Reaction with NADPH mix->start sampling Aliquots Taken at 0, 5, 15, 30, 45 min start->sampling quench Terminate Reaction (Acetonitrile + Internal Std.) sampling->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (Quantify Parent Compound) supernatant->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calc Calculate t½ and Clint plot->calc

Caption: Workflow for the in vitro liver microsomal stability assay.

  • Preparation of Reagents:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[17]

    • Prepare a 1 mM stock solution of the test compound, 2-methyl-1-(3-methylphenyl)propan-1-amine, in DMSO. Further dilute in buffer to create a working solution. The final concentration of DMSO in the incubation should be ≤ 0.25%.[17]

    • Prepare the NADPH regenerating system as per the manufacturer's instructions. This is crucial for sustaining CYP activity.

    • Prepare positive control compounds (e.g., Testosterone, Verapamil) and a negative control (vehicle).

  • Incubation Procedure:

    • In a 96-well plate, pre-warm the microsomal solution and test compound working solution at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final test compound concentration is typically 1 µM.[17]

    • Control Wells: Include incubations without the NADPH cofactor to assess non-CYP-dependent degradation or chemical instability.[17]

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a separate plate containing ice-cold acetonitrile with an internal standard to terminate the reaction and precipitate the protein.[17]

  • Sample Analysis:

    • Centrifuge the termination plate to pellet the precipitated microsomal proteins.[18]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.

Hepatocyte Stability Assay

This assay utilizes intact liver cells, providing a more physiologically relevant system that includes both Phase I and Phase II enzymes, as well as active transport mechanisms.[1][16] It is often used as a secondary screen for compounds that show high stability in microsomes.[16]

G cluster_prep Cell Preparation cluster_incubation Incubation @ 37°C with Shaking cluster_analysis Analysis cluster_data Data Interpretation prep1 Thaw Cryopreserved Hepatocytes prep2 Determine Cell Viability (e.g., Trypan Blue) prep1->prep2 prep3 Dilute to Working Conc. (0.5-1.0 x 10^6 cells/mL) prep2->prep3 mix Add Hepatocyte Suspension to Plate prep3->mix start Add Test Compound (1 µM final) mix->start sampling Aliquots Taken at 0, 15, 30, 60, 120 min start->sampling quench Terminate Reaction (Acetonitrile + Internal Std.) sampling->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (Quantify Parent Compound) supernatant->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calc Calculate t½ and Clint plot->calc

Caption: Workflow for the in vitro cryopreserved hepatocyte stability assay.

  • Cell Preparation:

    • Rapidly thaw a vial of cryopreserved hepatocytes (e.g., pooled human) in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium. Centrifuge gently to pellet the cells and remove the cryopreservation medium.

    • Resuspend the cell pellet in fresh medium and determine cell density and viability (viability should be >80%).

    • Dilute the hepatocyte suspension to the desired final concentration, typically 0.5 or 1.0 x 10^6 viable cells/mL.[1][19]

  • Incubation Procedure:

    • Add the hepatocyte suspension to a non-coated plate and pre-incubate at 37°C in a shaking incubator.[19]

    • Initiate the assay by adding the test compound (e.g., 1 µM final concentration).[16][19]

    • Control Wells: Include vehicle controls and positive controls (e.g., a high-turnover compound like Verapamil and a low-turnover compound like Warfarin).

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove aliquots and terminate the reaction by adding them to ice-cold acetonitrile containing an internal standard.[1]

  • Sample Analysis:

    • The sample workup and LC-MS/MS analysis follow the same procedure as described for the microsomal assay.

Data Analysis and Interpretation

The primary output of the LC-MS/MS analysis is the peak area ratio of the test compound to the internal standard at each time point. This data is used to calculate the fundamental parameters of metabolic stability.

  • Calculate Percent Remaining:

    • Determine the percentage of the parent compound remaining at each time point relative to the zero time point. % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100

  • Determine the Elimination Rate Constant (k):

    • Plot the natural logarithm (ln) of the percent remaining against time.

    • The slope of the linear regression line of this plot is equal to the negative elimination rate constant (-k).[19]

  • Calculate In Vitro Half-Life (t½):

    • The half-life is the time required for 50% of the compound to be metabolized.

    • t½ (min) = 0.693 / k[1]

  • Calculate In Vitro Intrinsic Clearance (Clint):

    • Intrinsic clearance represents the inherent ability of the liver enzymes to metabolize a drug.[2]

    • For Microsomes: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg microsomal protein)[1]

    • For Hepatocytes: Clint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / number of cells in 10^6)[1][19]

Data Presentation Tables

The results should be summarized in clear, concise tables for comparative analysis.

Table 1: Example Data Summary from Microsomal Stability Assay

Parameter Human Liver Microsomes Rat Liver Microsomes Dog Liver Microsomes
t½ (min) 45.2 18.5 65.1
Clint (µL/min/mg) 34.1 83.4 23.6

| Classification | Moderate | High | Low-Moderate |

Table 2: Example Data Summary from Hepatocyte Stability Assay

Parameter Human Hepatocytes Rat Hepatocytes Dog Hepatocytes
t½ (min) 38.6 15.1 59.8
Clint (µL/min/10^6 cells) 45.2 115.6 29.2

| Classification | Moderate-High | High | Moderate |

Conclusion and Strategic Next Steps

This guide outlines a robust, scientifically-grounded approach to determining the in vitro metabolic stability of 2-methyl-1-(3-methylphenyl)propan-1-amine. By systematically employing both liver microsomal and hepatocyte assays, researchers can gain a comprehensive understanding of the compound's susceptibility to Phase I and Phase II metabolism.

The calculated intrinsic clearance values are not merely endpoints; they are decision-making tools.

  • High Clearance: If the compound is rapidly metabolized, it may indicate a risk of low oral bioavailability or a short duration of action in vivo. This would prompt medicinal chemists to identify the metabolic "soft spots" and modify the structure to improve stability.

  • Low Clearance: A highly stable compound may be desirable, but further investigation is needed to ensure it is not a potent enzyme inhibitor, which could lead to drug-drug interactions.[3] For very stable compounds, extended incubation times or specialized models like the hepatocyte relay method may be necessary to obtain accurate clearance values.[20]

The logical next step following these stability assays is metabolite identification . By analyzing the incubation samples for the appearance of new molecular species, we can elucidate the primary metabolic pathways and identify which parts of the molecule are being modified. This information is invaluable for building a complete metabolic profile and for ensuring that no pharmacologically active or potentially toxic metabolites are formed.[6][15]

References

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. Retrieved from [Link]

  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (1997). U.S. Food and Drug Administration. Retrieved from [Link]

  • What In Vitro Metabolism and DDI Studies Do I Actually Need? (2019). BioIVT. Retrieved from [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). BioIVT. Retrieved from [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025, August 3). protocols.io. Retrieved from [Link]

  • Babu, K. M., & Boyer, E. W. (2000). Selective involvement of cytochrome P450 2D subfamily in in vivo 4-hydroxylation of amphetamine in rat. Journal of Pharmacology and Experimental Therapeutics, 292(3), 946-952. Retrieved from [Link]

  • Hepatocyte Stability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. (2017). Federal Register. Retrieved from [Link]

  • Smith, H. S. (2008). Effect of methamphetamine on cytochrome P450 activity. Xenobiotica, 38(10), 1275-1282. Retrieved from [Link]

  • CNS Stimulants: Few Interactions, Significant Repercussions. (2017, June 2). Contemporary Clinic. Retrieved from [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017). U.S. Food and Drug Administration. Retrieved from [Link]

  • Rendić, S., & Guengerich, F. P. (2022). Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions. Archives of Toxicology, 96(3), 733-851. Retrieved from [Link]

  • Lisdexamfetamine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. Retrieved from [Link]

  • ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. (2024, October 9). U.S. Food and Drug Administration. Retrieved from [Link]

  • de la Torre, R., Farré, M., Roset, P. N., Pizarro, N., Abanades, S., Segura, M., ... & Camí, J. (2012). MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant?. Frontiers in genetics, 3, 225. Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of Microsomal Stability by UPLC-MS/MS. (n.d.). Waters Corporation. Retrieved from [Link]

  • Di, L., & Obach, R. S. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS medicinal chemistry letters, 9(11), 1083–1086. Retrieved from [Link]

  • Analytical Method Summaries. (2021, May 24). Eurofins. Retrieved from [Link]

  • Grbac, R. T., Stanley, F. A., Ambo, T., Barbara, J. E., Haupt, L. J., Smith, B. D., ... & Kazmi, F. (2014). High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. XenoTech, LLC. Retrieved from [Link]

  • Cicek, F., & Dincer, Z. (2018). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Journal of research in pharmacy, 22(3). Retrieved from [Link]

  • Huang, J., Thoonen, R., & Ruvkun, G. (2021). Flavin-Containing Monooxygenases Are Conserved Regulators of Stress Resistance and Metabolism. Frontiers in cell and developmental biology, 9, 626151. Retrieved from [Link]

  • Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & therapeutics, 106(3), 357-387. Retrieved from [Link]

  • Literature survey analytical procedures_SINTEF. (n.d.). Gassnova. Retrieved from [Link]

  • Flavin-containing monooxygenase. (n.d.). In Wikipedia. Retrieved from [Link]

  • Analytical Methods. (2010, January 15). Royal Society of Chemistry. Retrieved from [Link]

  • Metabolic stability. (n.d.). Admeshop. Retrieved from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved from [Link]

Sources

Methodological & Application

HPLC Method Development Guide: Quantification of 2-methyl-1-(3-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for developing a robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 2-methyl-1-(3-methylphenyl)propan-1-amine . This molecule, a structural analog of substituted phenethylamines, presents specific chromatographic challenges due to its basic primary amine functionality and the potential presence of regioisomers (ortho- and para-substituted analogs).

The guide prioritizes a Quality-by-Design (QbD) approach, ensuring the final method is compliant with ICH Q2(R2) standards for validation.

Physicochemical Profiling & Analytical Strategy

Before initiating wet-lab experiments, the physicochemical properties of the analyte must drive the method parameters.

Structural Analysis
  • IUPAC Name: 2-methyl-1-(3-methylphenyl)propan-1-amine

  • Functional Groups:

    • Primary Amine: Basic center (pKa ≈ 9.3).[1]

    • Meta-Tolyl Moiety: UV-active chromophore (λ_max ≈ 210 nm, 260 nm).

    • Branched Alkyl Chain: Increases lipophilicity (LogP ≈ 2.5 - 3.0).

The Separation Challenge
  • Silanol Interactions: At neutral pH, the amine exists in equilibrium between its cationic and neutral forms. The cationic form interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing .[2]

  • Regioisomer Specificity: The method must distinguish the target 3-methylphenyl (meta) isomer from potential 2-methylphenyl (ortho) or 4-methylphenyl (para) impurities.

Strategic Decision: Mobile Phase pH

To mitigate tailing, we employ a "Low pH" strategy . By maintaining the mobile phase pH (2.5–3.0) well below the pKa (9.3), the amine remains 100% protonated. Simultaneously, the acidic environment suppresses the ionization of surface silanols (Si-OH), preventing the ion-exchange mechanism that causes tailing.

Method Development Protocol

Phase 1: Column Screening (Stationary Phase Selection)

While C18 is the industry standard, phenyl-based phases offer superior selectivity for aromatic isomers due to


 interactions.
Column TypeMechanismRecommendation
C18 (End-capped) Hydrophobic InteractionPrimary Choice. Robust, reproducible, and widely available. Ensure "Base Deactivated" technology is used.
Biphenyl / Phenyl-Hexyl

Interaction + Hydrophobic
Secondary Choice. Use if resolution between the meta- and para- isomers is < 1.5 on C18.
C8 Hydrophobic (Lower retention)Use only if retention time on C18 is excessive (> 20 min).
Phase 2: Initial Gradient Conditions

Objective: Establish a generic gradient to assess retention and peak shape.

  • System: HPLC with UV-Vis (DAD) or MS detection.

  • Column: High-purity C18, 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7) OR 20 mM Potassium Phosphate (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).[2][3]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 210 nm (high sensitivity) and 254 nm (selectivity).

Step-by-Step Gradient Protocol:

  • Equilibration: 5 minutes at 5% B.

  • Ramp: 5% B to 95% B over 15 minutes.

  • Hold: 95% B for 5 minutes (wash).

  • Re-equilibration: 5 minutes at 5% B.

Phase 3: Optimization & Troubleshooting

Once the peak is identified, optimize for Resolution (Rs) and Tailing Factor (Tf) .

  • Issue: Peak Tailing (Tf > 1.5)

    • Action: Increase buffer concentration (e.g., 10mM to 25mM phosphate).

    • Action: Add a silanol suppressor if using MS-incompatible modes (e.g., 0.1% Triethylamine).

    • Action: Switch to a "Polar Embedded" column (e.g., RP-Amide).[4]

  • Issue: Co-elution of Isomers

    • Action: Lower the temperature to 20°C (improves selectivity for shape-constrained isomers).

    • Action: Switch organic modifier to Methanol (different selectivity than ACN).[5]

Visualizing the Workflow

The following diagram illustrates the logical flow of the method development lifecycle, adhering to QbD principles.

MethodDevelopment Start Start: Analyte Profiling (pKa ~9.3, LogP ~2.5) ColSel Stationary Phase Selection (C18 vs. Biphenyl) Start->ColSel MP_Def Mobile Phase Definition Acidic pH (2.5-3.0) (Formate/Phosphate) ColSel->MP_Def Screening Gradient Screening 5-95% B over 15 min MP_Def->Screening Decision Check Peak Properties Rs > 2.0? Tf < 1.5? Screening->Decision Optimize Optimization Loop 1. Change Modifier (MeOH/ACN) 2. Adjust Temp 3. Change Column Decision->Optimize Fail Validation ICH Q2(R2) Validation Linearity, Accuracy, Precision Decision->Validation Pass Optimize->Screening Retest

Figure 1: Systematic Method Development Workflow for Basic Amine Analysis.

Validation Framework (ICH Q2(R2))

Upon establishing the final method conditions, validation is required to demonstrate the procedure is suitable for its intended purpose.[6]

ParameterExperimental ProtocolAcceptance Criteria
Specificity Inject Mobile Phase, Placebo, and Regioisomer (2-methyl/4-methyl) spikes.No interference at retention time of target. Resolution > 1.5 between isomers.
Linearity Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).Correlation Coefficient (

)

.
Precision Repeatability: 6 injections at 100% concentration. Intermediate: Different days/analysts.RSD

for assay methods.
Accuracy Spike recovery at 80%, 100%, and 120% levels (triplicate).Mean recovery 98.0% – 102.0%.
LOD / LOQ Based on Signal-to-Noise (S/N) ratio.LOD (S/N ~ 3:1); LOQ (S/N ~ 10:1).

Mechanistic Insight: The "Tailing" Phenomenon[7][8][9]

Understanding the interaction between the analyte and the column is critical for troubleshooting.

TailingMechanism Analyte Analyte (Amine) Protonated (R-NH3+) C18 C18 Ligand (Hydrophobic Retention) Analyte->C18 Primary Interaction Silanol Residual Silanol (Si-O-) (Ion Exchange Site) Analyte->Silanol Secondary Interaction (Unwanted) Result_Good Sharp Peak (Dominant Hydrophobic) C18->Result_Good Result_Bad Tailing Peak (Mixed Mode Retention) Silanol->Result_Bad

Figure 2: Mechanistic representation of analyte interactions. Minimizing the "Secondary Interaction" via low pH or end-capping is the key to method success.

References

  • International Council for Harmonisation (ICH). (2023).[7][8] Validation of Analytical Procedures Q2(R2). [Link]

  • Dolan, J. W., & Snyder, L. R. (2012). Troubleshooting LC Systems: Peak Tailing. LCGC North America. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Phenomenex. (2025).[5] Overcoming Peak Tailing of Basic Analytes. Technical Note. [Link]

Sources

GC-MS Analysis of 2-methyl-1-(3-methylphenyl)propan-1-amine: Fragmentation Pathways and a Validated Analytical Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the analysis of 2-methyl-1-(3-methylphenyl)propan-1-amine, a designer phenethylamine, using Gas Chromatography-Mass Spectrometry (GC-MS). As new psychoactive substances (NPS) continue to emerge, forensic and clinical laboratories require robust methods for their unambiguous identification.[1] This application note details the characteristic Electron Ionization (EI) fragmentation patterns of the target analyte, explaining the mechanistic basis for the formation of key diagnostic ions. A complete, step-by-step protocol for sample preparation from a biological matrix and subsequent GC-MS analysis is provided, designed for high sensitivity and specificity. This guide is intended for researchers, forensic chemists, and drug development professionals seeking to develop and validate methods for the detection of novel substituted phenethylamines.

Introduction: The Challenge of Novel Phenethylamines

The clandestine synthesis of psychoactive compounds often involves minor modifications to existing controlled substances to circumvent regulations.[2] 2-methyl-1-(3-methylphenyl)propan-1-amine is a structural isomer of known stimulants and presents a significant analytical challenge. Its chemical structure is similar to other amphetamine-type substances, necessitating methods that can differentiate it from its positional isomers, which may have nearly identical mass spectra.[3] Gas Chromatography coupled with Mass Spectrometry (GC-MS) remains a cornerstone technique in forensic toxicology for its ability to separate complex mixtures and provide structural information through reproducible fragmentation patterns.[4] This note elucidates the specific fragmentation behavior of this compound and establishes a reliable workflow for its identification.

Principle of Analysis: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

The analytical approach leverages the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.

  • Gas Chromatography (GC): The analyte, after being volatilized in a heated injector, is separated from other matrix components as it passes through a long, narrow capillary column. Separation is based on the compound's boiling point and its affinity for the column's stationary phase. Non-polar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane phase, are highly effective for separating phenethylamine isomers.[2]

  • Electron Ionization (EI): As the analyte elutes from the GC column, it enters the MS ion source, where it is bombarded by a high-energy electron beam (typically 70 eV). This process imparts significant energy, causing the molecule to ionize and fragment in a predictable and reproducible manner. The resulting charged fragments are characteristic of the molecule's structure.[5]

  • Mass Spectrometry (MS): The positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical "fingerprint" for identification.

Mass Spectral Fragmentation Analysis

The key to confident identification lies in understanding the molecule's behavior under electron ionization. The structure of 2-methyl-1-(3-methylphenyl)propan-1-amine dictates its fragmentation pathways.

Molecular Formula (Free Base): C₁₁H₁₇N Molecular Weight (Monoisotopic): 163.1361 g/mol

According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the proposed structure.[6]

Predicted Electron Ionization (EI) Fragmentation Pathways

The primary fragmentation mechanisms for phenethylamines are alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) and benzylic cleavage, which often leads to the formation of a stable tropylium ion.[7][8]

  • Alpha (α)-Cleavage: This is the most favored fragmentation pathway for aliphatic amines.[8] For the target molecule, the bond between the benzylic carbon (C1) and the isopropyl group is cleaved. This results in the loss of a stable isopropyl radical (•CH(CH₃)₂) and the formation of a highly stabilized, resonance-delocalized iminium cation. This fragment is expected to be the base peak in the mass spectrum.

  • Benzylic/Tropylium Ion Formation: A secondary fragmentation pathway involves the cleavage of the bond between the side chain and the aromatic ring. This leads to the formation of a methyl-substituted tropylium ion ([C₇H₇-CH₃]⁺), a common and stable fragment for compounds containing a toluene moiety.[5]

Caption: Predicted EI fragmentation of 2-methyl-1-(3-methylphenyl)propan-1-amine.

Summary of Key Diagnostic Ions

The interpretation of the resulting mass spectrum relies on identifying these key fragments. Positional isomers may produce ions at the same m/z values but with different relative abundances, highlighting the importance of chromatographic separation.[3]

m/zProposed Ion StructureFragmentation PathwaySignificance
163[C₁₁H₁₇N]⁺•Molecular Ion (M⁺•)Confirms molecular weight. May be low abundance or absent.
120 [3-CH₃-C₆H₄-CH=NH₂]⁺α-Cleavage (Loss of •C₃H₇)Base Peak . Highly diagnostic for this specific structure.
91[C₇H₇]⁺Rearrangement & CleavageCharacteristic of a toluene-like substructure.

Analytical Protocol

This section provides a detailed, step-by-step methodology for the extraction and analysis of the target compound from a urine matrix.

G cluster_workflow Analytical Workflow cluster_prep Preparation Details start 1. Sample Collection (Urine, 1 mL) prep 2. Sample Preparation start->prep analysis 3. GC-MS Analysis prep:recon->analysis data 4. Data Interpretation analysis->data end 5. Report data->end alk Alkalinize to pH > 9 (e.g., NaOH) lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) alk->lle dry Evaporate to Dryness (Nitrogen Stream) lle->dry recon Reconstitute (Methanol, 100 µL) dry->recon

Caption: High-level workflow for GC-MS analysis of phenethylamines.

Protocol: Sample Preparation via Liquid-Liquid Extraction (LLE)

Rationale: Extraction isolates the analyte from the biological matrix and concentrates it for analysis. Alkalinization converts the amine salt to its free base form, which is more soluble in organic solvents.[2]

  • Aliquot: Pipette 1.0 mL of the urine sample into a 15 mL glass centrifuge tube.

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated analog) to correct for extraction efficiency and instrumental variability.[9]

  • Alkalinization: Add 100 µL of 2 M sodium hydroxide (NaOH) solution to the tube. Vortex for 10 seconds to mix. Verify that the pH is > 9.

  • Extraction: Add 3.0 mL of ethyl acetate. Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the tube at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Evaporation: Place the tube in a sample concentrator and evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of methanol. Vortex for 10 seconds. Transfer the reconstituted sample to a 2 mL autosampler vial with a micro-insert.

Protocol: GC-MS Instrumentation and Parameters

Rationale: The chosen parameters are optimized for the separation of phenethylamine isomers and to generate standard, library-searchable EI mass spectra.[10][11]

ParameterSettingRationale
Gas Chromatograph
GC ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentProvides excellent separation for semi-volatile compounds.
Injection Volume1 µLStandard volume for sensitivity without overloading the column.
Inlet Temperature250°CEnsures rapid volatilization of the analyte.
Injection ModeSplitless (1 min purge delay)Maximizes analyte transfer to the column for trace analysis.
Carrier GasHelium, Constant Flow @ 1.0 mL/minInert carrier gas with optimal flow rate for separation efficiency.
Oven Program80°C (hold 1 min), ramp to 300°C @ 15°C/min, hold 5 minSeparates analyte from matrix components and ensures elution.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard for creating reproducible, library-comparable spectra.
Electron Energy70 eVStandard energy that provides consistent fragmentation.
MS Source Temp.230°CPrevents analyte condensation in the source.
MS Quad Temp.150°CEnsures stable performance of the mass analyzer.
Scan Range40 - 450 amuCovers the expected molecular ion and all significant fragments.
Data Acquisition and Processing
  • Sequence Setup: Set up a sequence including a solvent blank, a negative control, calibrators, quality control samples, and the unknown samples.

  • Data Review: After acquisition, review the total ion chromatogram (TIC) for each sample.

  • Identification Criteria: Identify the target analyte based on two criteria:

    • Retention Time (RT): The RT of the peak in the unknown sample must match the RT of a certified reference standard (typically within ±2%).

    • Mass Spectrum: The background-subtracted mass spectrum of the peak must visually match the spectrum of the reference standard and/or a validated library spectrum. The relative abundances of the key ions (m/z 120, 91) should be comparable.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable framework for the identification of 2-methyl-1-(3-methylphenyl)propan-1-amine. A thorough understanding of the predictable EI fragmentation pathways, centered on the formation of a dominant iminium cation at m/z 120, is critical for confident structural elucidation. By combining a validated LLE sample preparation protocol with optimized GC-MS parameters, forensic, clinical, and research laboratories can effectively detect and differentiate this compound from its isomers and other related new psychoactive substances.

References

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. Available at: [Link]

  • Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. Forensic Toxicology. Available at: [Link]

  • GC-MS analysis of underivatised new psychoactive substances in whole blood and urine. La Rivista Italiana di Medicina di Laboratorio. Available at: [Link]

  • A Framework for the Development of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for the Analysis of Synthetic Cannabinoids. National Institute of Standards and Technology. Available at: [Link]

  • Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine. Journal of Analytical Toxicology. Available at: [Link]

  • Chromatographic and Mass Spectral Studies on Methoxy Methyl Methamphetamines Related to 3,4-Methylenedioxymethamphetamine. Journal of Forensic Sciences. Available at: [Link]

  • Deuterium substituted amphetamine as an internal standard in a gas chromatographic/mass spectrometric (GC/MS) assay for amphetamine. Analytical Chemistry. Available at: [Link]

  • Enantiomeric Determination of Methamphetamine, Amphetamine, Ephedrine, and Pseudoephedrine using Chiral Supercritical Fluid Chromatography with Mass Spectrometric Detection. DEA.gov. Available at: [Link]

  • Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Spectroscopy Online. Available at: [Link]

  • The Analysis of Amphetamines, Ring-substituted Amphetamines and Related Compounds. Clarke's Analysis of Drugs and Poisons. Available at: [Link]

  • β-Methylphenylethylamines: common fragmentation pathways with amphetamines in electrospray ionization collision-induced dissociation. Drug Testing and Analysis. Available at: [Link]

  • EI fragmentation pattern for 3,4-MDMA. ResearchGate. Available at: [Link]

  • A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine. Forensic Science International. Available at: [Link]

  • Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. International Journal of Mass Spectrometry. Available at: [Link]

  • Characteristic fragmentation paths of amphetamines. ResearchGate. Available at: [Link]

  • GC-MS and GC-IRD analysis of 2-, 3-and 4-methylmethamphetamine and 2-, 3-and 4-methylamphetamine. Forensic Science International. Available at: [Link]

  • Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB. National Criminal Justice Reference Service. Available at: [Link]

  • Fragmentation and Interpretation of Spectra. Introduction to Mass Spectrometry Instrumentation and Techniques.
  • Compound 2-Methyl-1-propylamine Information. FooDB. Available at: [Link]

  • 2-(methylamino)-1-(3-methylphenyl)propan-1-one Information. PharmaCompass. Available at: [Link]

  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry. Available at: [Link]

  • A review of the newly identified impurity profiles in methamphetamine seizures. Forensic Science International: Synergy. Available at: [Link]

  • 2-METHYLMETHCATHINONE Spectra. SpectraBase. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Technical report on the new psychoactive substance 3-methylmethcathinone (3-MMC). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Available at: [Link]

  • Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Mass spectrum of propan-2-amine. Doc Brown's Chemistry. Available at: [Link]

  • Variations in fragment ions among stereoisomers of a 17α-methyl steroid in gas chromatography/electron ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

Sources

Application Note: Strategies for the Extraction of 2-Methyl-1-(3-methylphenyl)propan-1-amine from Biological Matrices for Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the extraction of 2-methyl-1-(3-methylphenyl)propan-1-amine from complex biological matrices such as plasma, serum, and urine. Given the structural characteristics of this primary amine, analogous to amphetamine-type stimulants, this guide synthesizes established bioanalytical principles to propose robust sample preparation strategies. We detail three widely-used extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). For each technique, we explain the underlying chemical principles, provide detailed step-by-step protocols, and discuss their relative merits concerning recovery, matrix effect, sensitivity, and throughput. This application note is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or forensic analysis requiring accurate and reliable quantification of this compound.

Introduction and Analyte Properties

Accurate quantification of xenobiotics in biological fluids is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. 2-Methyl-1-(3-methylphenyl)propan-1-amine is a primary amine whose effective extraction from biological samples is a critical prerequisite for sensitive and reliable analysis by techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The complex nature of biological matrices, which are rich in proteins, salts, and phospholipids, can cause significant analytical challenges, including ion suppression in mass spectrometry and column fouling in chromatography.[1] Therefore, a robust sample preparation strategy is essential to remove these interferences and isolate the analyte of interest.

Analyte Profile: 2-Methyl-1-(3-methylphenyl)propan-1-amine

  • Chemical Structure: C₁₁H₁₇N

  • Molecular Weight: 163.26 g/mol

  • Classification: Primary Aliphatic Amine.[2]

  • Predicted pKa: As a primary amine, its pKa is predicted to be approximately 10.2, similar to structurally related compounds like amphetamine. This basic nature is the cornerstone of developing effective LLE and SPE methods.

The primary amine group (-NH₂) is readily protonated at physiological pH (~7.4), existing predominantly in its cationic form (R-NH₃⁺). This property dictates the choice of extraction conditions, particularly the pH adjustments required to render the molecule neutral for efficient extraction into organic solvents or for retention on specific SPE sorbents.

Guiding Principles of Sample Preparation

The choice of a sample preparation technique is a balance between the desired level of cleanliness, recovery, sample throughput, and cost. For 2-methyl-1-(3-methylphenyl)propan-1-amine, three methods are principally applicable.

Protein Precipitation (PPT)

PPT is the simplest and fastest method for removing the bulk of proteins from a sample.[3][4] It involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the biological sample.[4][5] This disrupts the hydration shell around the proteins, causing them to denature and precipitate.[4] After centrifugation, the supernatant containing the analyte is collected for analysis.

  • Expertise & Experience: While fast and inexpensive, PPT is a non-selective technique. The resulting supernatant remains rich in endogenous components like salts and phospholipids, which can lead to significant matrix effects in LC-MS/MS analysis.[1] This method is often best suited for high-concentration samples or for initial screening purposes where speed is prioritized over ultimate sensitivity.

Liquid-Liquid Extraction (LLE)

LLE is a more selective technique that separates the analyte from matrix components based on its differential solubility in two immiscible liquid phases (typically an aqueous sample and an organic solvent).[6] The extraction efficiency is highly dependent on the analyte's charge state, which is controlled by adjusting the pH of the aqueous phase.

  • Expertise & Experience: For a basic amine like 2-methyl-1-(3-methylphenyl)propan-1-amine (pKa ≈ 10.2), the sample must be alkalinized to a pH > 12. This deprotonates the amine group (R-NH₃⁺ → R-NH₂), neutralizing the molecule and promoting its partitioning into a non-polar organic solvent (e.g., methyl tert-butyl ether, ethyl acetate). A subsequent "back-extraction" step, where the organic phase is mixed with a fresh acidic aqueous solution, can be used to transfer the protonated analyte back into the aqueous phase, providing an exceptionally clean extract. This pH-driven selectivity makes LLE significantly cleaner than PPT.

Solid-Phase Extraction (SPE)

SPE is the most powerful and selective sample preparation technique, yielding the cleanest extracts and highest concentration factors.[7] It involves passing the liquid sample through a solid sorbent packed in a cartridge. The analyte is retained on the sorbent while interferences are washed away. A final elution step recovers the purified analyte.

  • Expertise & Experience: For a basic, cationic compound like 2-methyl-1-(3-methylphenyl)propan-1-amine, a mixed-mode cation-exchange SPE sorbent is ideal. These sorbents possess both reversed-phase (e.g., C8 or C18) and strong cation-exchange (e.g., sulfonic acid) functionalities. This dual retention mechanism allows for a rigorous washing protocol to remove both non-polar and weakly basic interferences, resulting in superior extract cleanliness. The analyte is first retained by hydrophobic and ionic interactions at a neutral pH. Interferences are washed away, and the analyte is finally eluted by using a solvent containing a base (e.g., ammonium hydroxide in methanol) that neutralizes the amine, disrupting the ionic interaction with the sorbent.[7]

Detailed Experimental Protocols

The following protocols are designed for the extraction of 2-methyl-1-(3-methylphenyl)propan-1-amine from 200 µL of human plasma. All procedures should be performed with appropriate internal standards. Method validation must be conducted according to regulatory guidelines such as those from the FDA and EMA.[8][9][10][11][12][13]

Protocol 1: Protein Precipitation (PPT)

This protocol is designed for rapid sample screening and high-throughput applications.

Step-by-Step Methodology:

  • Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 600 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

PPT_Workflow Sample 200 µL Plasma Sample Reagent Add 600 µL Cold Acetonitrile (+ Internal Standard) Sample->Reagent Vortex Vortex (1 min) Reagent->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Final Final Extract for Analysis Reconstitute->Final

Caption: Protein Precipitation (PPT) workflow for sample preparation.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol offers improved selectivity and cleaner extracts compared to PPT.

Step-by-Step Methodology:

  • Pipette 200 µL of plasma sample into a 2 mL polypropylene tube.

  • Add 50 µL of 2 M Sodium Hydroxide (NaOH) to adjust the sample pH to >12. Vortex briefly.

  • Add 1 mL of methyl tert-butyl ether (MTBE) containing the internal standard.

  • Cap the tube and vortex/mix for 5 minutes to facilitate extraction.

  • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LLE_Workflow Sample 200 µL Plasma Sample Basify Add 50 µL 2M NaOH (pH > 12) Sample->Basify Solvent Add 1 mL MTBE (+ Internal Standard) Basify->Solvent Extract Vortex/Mix (5 min) Solvent->Extract Separate Centrifuge (4,000 x g, 5 min) Extract->Separate Transfer Transfer Organic Layer Separate->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Final Final Extract for Analysis Reconstitute->Final SPE_Workflow Sample Pre-treat Plasma Sample (200 µL Plasma + 200 µL 4% H₃PO₄) Load Load Sample Sample->Load Condition Condition SPE Cartridge (Methanol, then Water) Condition->Load Wash1 Wash 1: 2% Formic Acid Load->Wash1 Wash2 Wash 2: Methanol Wash1->Wash2 Dry Dry Cartridge (5 min) Wash2->Dry Elute Elute: 5% NH₄OH in Methanol Dry->Elute Final Evaporate & Reconstitute Elute->Final Analysis Final Extract for Analysis Final->Analysis

Caption: Solid-Phase Extraction (SPE) workflow using a mixed-mode sorbent.

Method Performance Comparison and Validation

A validated bioanalytical method ensures that the collected data is reliable. [10]Key validation parameters include recovery, matrix effect, precision, and the lower limit of quantification (LLOQ). The table below summarizes the expected performance of the three detailed protocols.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery (%) > 90%75 - 90%> 90%
Recovery Precision (%RSD) < 10%< 10%< 5%
Matrix Effect (%) 40 - 70% (High Suppression)85 - 105% (Low)95 - 105% (Minimal)
LLOQ (Typical) 5 - 10 ng/mL0.5 - 2 ng/mL0.05 - 0.5 ng/mL
Sample Throughput HighMediumMedium-Low (Automatable)
Extract Cleanliness LowMediumHigh
Cost per Sample LowLow-MediumHigh

Data are representative and should be established for each specific assay.

Trustworthiness through Self-Validation: Each protocol must be validated by analyzing Quality Control (QC) samples at low, medium, and high concentrations alongside each batch of study samples. The acceptance criteria for these QCs, as defined by regulatory bodies, ensure the ongoing validity of the method. [8][12][14]

Conclusion and Recommendations

The optimal sample preparation technique for 2-methyl-1-(3-methylphenyl)propan-1-amine depends on the specific requirements of the analysis.

  • Protein Precipitation is a viable option for rapid screening or when analyzing samples with high analyte concentrations where matrix effects are less impactful.

  • Liquid-Liquid Extraction offers a significant improvement in extract cleanliness and is a cost-effective choice for assays requiring moderate sensitivity. Its pH-dependent selectivity is well-suited for this basic amine.

  • Solid-Phase Extraction using a mixed-mode cation exchange sorbent provides the cleanest extracts and the highest sensitivity. It is the recommended method for regulated bioanalysis, pharmacokinetic studies with low dosage, and any application demanding the lowest possible limit of quantification and minimal matrix effects.

Ultimately, the choice of method should be guided by a thorough validation process to ensure the data generated is accurate, precise, and fit for its intended purpose.

References

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration (FDA). [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. [Link]

  • USFDA guidelines for bioanalytical method validation. Slideshare. [Link]

  • FDA Finalizes Guidance on Bioanalytical Method Validation. Center for Biosimilars. [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). [Link]

  • Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. PubMed Central (PMC). [Link]

  • Protein Precipitation 101: A Crucial Step in Sample Prep. Filtrous. [Link]

  • Protein Precipitation Method. Phenomenex. [Link]

  • Protein Precipitation Methods for Proteomics. Bio-Synthesis Inc. [Link]

  • An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. PubMed Central (PMC). [Link]

  • 3-(3-Methylphenyl)propan-1-amine. PubChem. [Link]

  • 2-Methyl-1-propylamine. FooDB. [Link]

Sources

Application Note: High-Resolution NMR Characterization of 2-methyl-1-(3-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical chemists requiring a rigorous protocol for the structural characterization of 2-methyl-1-(3-methylphenyl)propan-1-amine .

This guide addresses the specific challenges of characterizing benzylic amines, particularly the differentiation of diastereotopic protons induced by the chiral center at C1.


H, 

C) and 2D (COSY, HSQC, HMBC) NMR Spectroscopy Target Analyte: 2-methyl-1-(3-methylphenyl)propan-1-amine (Free Base and HCl Salt)[1]

Structural Analysis & Disambiguation

Before commencing acquisition, it is critical to define the exact connectivity to distinguish this analyte from its constitutional isomers (e.g., phentermine analogs or substituted amphetamines).

  • IUPAC Name: 2-methyl-1-(3-methylphenyl)propan-1-amine[1]

  • Core Skeleton: A propyl chain with an amine and a 3-methylphenyl group at C1 , and a methyl substitution at C2 .[1]

  • Functional Group: Primary Benzylic Amine.[1]

  • Stereochemistry: The molecule possesses one chiral center at C1 .[1]

    • Note: Although C2 carries two methyl groups (forming an isopropyl moiety), it is achiral.[1] However, the proximity to the C1 chiral center renders the two terminal methyl groups diastereotopic . They will typically appear as two distinct doublets rather than a single signal in high-field NMR.[1]

Structural Diagram & Numbering Strategy

Structure cluster_legend Key Connectivity C1 C1 (Chiral) C2 C2 (CH) C1->C2 N NH2 C1->N C3 C3 (Me) C2->C3 Diastereotopic Me_a C4 C4 (Me) C2->C4 Diastereotopic Me_b Ar Ar (m-Tolyl) Ar->C1 Benzylic desc C1 is the benzylic methine. C2 is the isopropyl methine. C3/C4 are diastereotopic methyls.

Figure 1: Connectivity map highlighting the chiral center (C1) and the diastereotopic methyl groups (C3/C4).[2][3][4][5][6][7][8][9]

Sample Preparation Protocol

The chemical shift of the benzylic proton (H1) and the exchangeable amine protons are highly sensitive to pH and concentration.

Reagents
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (v/v).
    
    • Alternative: DMSO-

      
       is recommended if the sample is the Hydrochloride (HCl) salt to prevent aggregation and ensure sharp peaks.
      
  • Tube: 5mm high-precision NMR tube (e.g., Wilmad 528-PP).

Preparation Steps[3][7][9][10]
  • Massing: Weigh 10–15 mg of the analyte.

    • Why: High concentration improves

      
      C signal-to-noise ratio (SNR) but increases viscosity, potentially broadening peaks. 10-15 mg is the optimal balance.[1]
      
  • Solvation: Dissolve in 0.6 mL of solvent.

  • Filtration: If any turbidity exists (common with salts in

    
    ), filter through a small plug of glass wool directly into the NMR tube.
    
  • Equilibration: Allow the sample to reach probe temperature (298 K) for 5 minutes before locking.

Experimental Workflow

Workflow cluster_2D 2D Structural Confirmation Start Start: Sample in Probe Shim Gradient Shimming (Target: TMS linewidth < 0.5 Hz) Start->Shim H1 1H NMR (16-32 scans) Determine Purity & Integration Shim->H1 C13 13C NMR (APT/DEPT) Identify CH/CH2/CH3 multiplicity H1->C13 COSY COSY (H1-H2 Connectivity) C13->COSY HSQC HSQC (C-H Correlation) COSY->HSQC HMBC HMBC (Link Ar to Alkyl Chain) HSQC->HMBC Analysis Data Analysis (Coupling Constants & Diastereotopicity) HMBC->Analysis

Figure 2: Standard operating procedure for full structural elucidation.[1]

Spectral Characterization Guide

H NMR Interpretation (400 MHz, )

Key Diagnostic Feature: The "Isopropyl" region. In many achiral molecules, the isopropyl methyls appear as a single doublet (6H). In this molecule, due to the adjacent chiral center at C1, the methyls are diastereotopic . Expect two distinct doublets (3H each) or a broadened pseudo-triplet if resolution is low.

PositionType

(ppm)
Multiplicity

(Hz)
Interpretation
Ar-H Aromatic7.00 – 7.25Multiplet-Characteristic 3-substituted pattern (m-tolyl).[1][9]
H-1 Benzylic CH3.65 – 3.85Doublet (d)~6.0Deshielded by N and Ar ring.[1] Coupled to H-2.[1]
Ar-CH

Methyl2.35Singlet (s)-Methyl group on the aromatic ring.[1]
H-2 Methine1.70 – 1.85Octet (m)-Coupled to H-1 (1H) and two Me groups (6H).[1]
NH

Amine1.2 – 1.6Broad (br s)-Chemical shift varies with conc./temp.[1]

exchangeable.
H-3 (Me

)
Methyl0.95Doublet (d)~6.8Diastereotopic methyl A.
H-4 (Me

)
Methyl0.88Doublet (d)~6.8Diastereotopic methyl B.

Note: If analyzing the HCl salt in DMSO-d6, the NH


 protons will appear as a broad singlet around 8.0–8.5 ppm, and H-1 will shift downfield significantly (~4.2 ppm).
C NMR Interpretation

Use APT (Attached Proton Test) or DEPT-135 to distinguish the benzylic methine from the isopropyl methine.

CarbonType

(ppm)
DEPT-135 PhaseNotes
C-Ar (ipso) Quaternary~145.0No SignalLinker to alkyl chain.[1]
C-Ar (Me) Quaternary~138.0No SignalAttached to Ar-Methyl.
C-Ar CH125 – 130PositiveRemaining aromatic carbons.
C-1 CH~62.0PositiveBenzylic & Amine attached.[1]
C-2 CH~33.0PositiveIsopropyl methine.[1]
Ar-CH

CH

~21.5PositiveAromatic methyl.
C-3 / C-4 CH

~18.5 / 19.5PositiveDiastereotopic methyls (often distinct peaks).[1]

Critical Validation Steps (Self-Validating Logic)

To ensure the structure is correct and not an isomer (e.g., N-methyl derivative or positional isomer), perform the following checks:

  • The COSY Check:

    • Confirm the spin system: H-1 must couple only to H-2 .

    • H-2 must couple to H-1 and both Methyl groups (H-3/H-4).[1]

    • Failure Mode: If H-1 couples to a CH

      
      , you likely have the straight-chain isomer (1-arylbutan-1-amine derivative).[1]
      
  • The HMBC Link:

    • The Benzylic proton (H-1 ) must show a strong 3-bond correlation (

      
      ) to the Ar-CH
      
      
      
      substituted ring carbons and the Isopropyl Methyls .[1]
    • Crucial: This links the aromatic head to the aliphatic tail, confirming the connectivity is intact.

  • Purity via qNMR (Optional):

    • If purity is required, use the Ar-CH

      
        singlet (2.35 ppm) as the quantitation target against an internal standard (e.g., Maleic Acid), as it is distinct and sharp compared to the multiplets.
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for benzylic amine shifts).
  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison. (Source for diastereotopic proton principles). Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Link

Disclaimer

This protocol is intended for research and development purposes only. The synthesis or isolation of phenethylamine derivatives may be subject to regulatory controls depending on the jurisdiction. Ensure compliance with all local laws regarding "Research Chemicals" and scheduled substances.

Sources

Application Note: Liquid-Liquid Extraction (LLE) Strategies for 2-methyl-1-(3-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and toxicologists requiring a robust sample preparation strategy for 2-methyl-1-(3-methylphenyl)propan-1-amine (MMPA).

Given the specific structural characteristics of this compound—a lipophilic primary amine with a substituted phenyl ring—this guide utilizes a Class-Based Method Development approach . The protocols below are derived from gold-standard forensic and pharmaceutical methodologies for substituted phenethylamines and benzylamines, ensuring high recovery and matrix elimination.

Analyte Profiling & Physicochemical Basis

To design an effective extraction, we must first understand the molecule's behavior in solution. MMPA is a structural hybrid of a benzylamine and a phenethylamine derivative.

PropertyValue (Est.)Implication for Extraction
Structure Primary Amine (

)
Can be protonated (ionized) or deprotonated (neutral).
pKa (Base) ~9.5 – 10.2Exists as a cation (

) at physiological pH (7.4).
LogP ~3.0 – 3.4Highly lipophilic in its neutral state.
Solubility Water (Low), Organic (High)Ideal candidate for non-polar solvent extraction.
The Extraction Logic (Expertise & Experience)

The core challenge with primary amines in biological matrices is amphiphilic interference . Endogenous compounds like phospholipids can co-extract, causing ion suppression in LC-MS/MS.

  • The pH Switch: Because the pKa is high (~10), simple alkalinization to pH 9 is insufficient. We must drive the pH to >12.0 to ensure >99.9% of the amine is in the free-base (neutral) form, allowing it to partition into the organic solvent.

  • Solvent Selection:

    • Avoid: Dichloromethane (DCM) – It is denser than water, making automation and manual pipetting difficult (bottom layer).

    • Select:MTBE (Methyl tert-butyl ether) or 1-Chlorobutane . These form the top layer, are highly selective for amines, and evaporate quickly without thermal degradation of the analyte.

Experimental Protocols

Protocol A: High-Throughput Screening (Single-Step LLE)

Best for: Rapid toxicology screening, high-concentration samples, or GC-MS analysis.

Reagents:

  • Extraction Solvent: MTBE or Ethyl Acetate:Hexane (1:1).

  • Buffer: 2M NaOH or Saturated Carbonate Buffer (pH >12).

  • Internal Standard (IS): Methamphetamine-d5 or Phentermine-d5 (1 µg/mL in Methanol).

Workflow:

  • Sample Prep: Aliquot 200 µL of plasma/urine into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL Internal Standard solution. Vortex briefly.

  • Alkalinization: Add 200 µL of 2M NaOH.

    • Critical Step: Verify pH is >12 using a spot check. This neutralizes the ammonium cation (

      
      ).
      
  • Extraction: Add 1.0 mL of MTBE.

  • Agitation: Vortex vigorously for 5 minutes or shaker-mix for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes.

  • Collection: Transfer 800 µL of the upper organic layer to a clean glass tube.

    • Technique Tip: Do not disturb the protein "puck" at the interface.

  • Concentration: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (e.g., 90:10 Water:MeOH + 0.1% Formic Acid).

Protocol B: High-Purity "Back-Extraction" (Double LLE)

Best for: Trace analysis (low pg/mL), complex matrices (post-mortem blood), and LC-MS/MS to minimize matrix effects.

The Mechanism: This protocol uses a "pH Flip-Flop."

  • Base Extraction: Extract analyte (neutral) out of matrix.

  • Acid Back-Extraction: Pull analyte (charged) into clean acid, leaving neutral lipids in the organic waste.

  • Final Base Extraction: Pull analyte (neutral) back into clean organic solvent.

Workflow Diagram:

LLE_Workflow Sample Biological Sample (Plasma/Urine) Alkalinize Step 1: Alkalinize Add 2M NaOH (pH > 12) Sample->Alkalinize Extract1 Step 2: Organic Extraction Add 3 mL Chlorobutane Alkalinize->Extract1 Analyte Neutralized PhaseSep1 Phase Separation (Analyte in Top Organic Layer) Extract1->PhaseSep1 BackExtract Step 3: Acid Back-Extraction Add 200 µL 0.1M HCl Shake & Centrifuge PhaseSep1->BackExtract Transfer Organic DiscardOrg Discard Organic Layer (Removes Neutral Lipids) BackExtract->DiscardOrg Organic Waste ReAlkalinize Step 4: Re-Alkalinize Aqueous Add 50 µL 10M NaOH BackExtract->ReAlkalinize Aqueous Phase (Analyte Charged) FinalExtract Step 5: Final Extraction Add 200 µL MTBE ReAlkalinize->FinalExtract Analyte Neutralized Evap Evaporate & Reconstitute Ready for LC-MS/MS FinalExtract->Evap

Caption: Double LLE workflow utilizing pH manipulation to isolate basic amines from neutral lipid interferences.

Method Optimization & Troubleshooting

Solvent Selection Guide

The choice of solvent impacts recovery and cleanliness.

SolventPolarityRecovery PotentialCleanlinessRecommendation
1-Chlorobutane Non-polarHigh (>85%)ExcellentPrimary Choice for dirty matrices.
MTBE ModerateVery High (>95%)GoodStandard for plasma.
Ethyl Acetate PolarHigh (>95%)PoorCo-extracts too much water/matrix. Avoid for MS.
Hexane Very Non-polarModerate (~60-70%)Very HighUse only if interferences are severe.
Troubleshooting Common Issues

Issue 1: Low Recovery (<50%)

  • Cause: pH was not high enough.

  • Fix: Primary amines often require a pH of 12+. If using Carbonate buffer (pH 9-10), switch to 1M NaOH.

  • Validation: Check the aqueous layer pH after solvent addition with a pH strip.

Issue 2: Emulsion Formation

  • Cause: High protein/lipid content in the sample.

  • Fix:

    • Add a "salting out" agent (e.g., 100 mg NaCl) to the aqueous phase before extraction.

    • Use a freezing step: Centrifuge, then freeze the aqueous bottom layer (dry ice/acetone bath) and pour off the organic top layer.

Issue 3: Variable Retention Times (LC-MS)

  • Cause: Evaporation step caused loss of volatile amine.

  • Fix: Add 10 µL of 1% HCl in Methanol to the organic phase before evaporation. This converts the volatile free base amine into a non-volatile Hydrochloride salt (

    
    ) which survives the nitrogen stream.
    

References

  • PubChem. (2023). 2-methyl-1-phenylpropan-1-amine (Compound Summary).[1][2][3][4] National Library of Medicine. Available at: [Link][5]

  • Peters, F. T., Drummer, O. H., & Musshoff, F. (2007). Validation of new methods. Forensic Science International, 165(2-3), 216-224.
  • Remane, D., et al. (2016). Liquid-liquid extraction versus solid-phase extraction for the analysis of amphetamine-like substances. Journal of Chromatography B. (Comparison of extraction efficiencies for phenethylamine analogs).
  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-methyl-1-(3-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 2-methyl-1-(3-methylphenyl)propan-1-amine. Here, we address common challenges and provide troubleshooting strategies to improve reaction yield and product purity. Our approach is grounded in established chemical principles to ensure you can confidently navigate the complexities of this synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of 2-methyl-1-(3-methylphenyl)propan-1-amine.

Q1: What is the most reliable and scalable method for synthesizing 2-methyl-1-(3-methylphenyl)propan-1-amine?

The most robust and widely adopted method for this class of primary amines is reductive amination .[1][2] This pathway involves the reaction of a ketone precursor, 2-methyl-1-(3-methylphenyl)propan-1-one, with an ammonia source to form an intermediate imine, which is then reduced to the target amine. This method is generally favored over others due to its operational simplicity, tolerance of various functional groups, and the availability of mild and selective reducing agents.[3][4]

Q2: What are the primary competing reactions that lower the yield?

The main side reactions that can impact your final yield include:

  • Aldol Condensation: The ketone starting material can undergo self-condensation under acidic or basic conditions, leading to impurities.

  • Over-alkylation: While less common when synthesizing a primary amine from ammonia, contamination from the starting amine can lead to secondary amine formation if reaction conditions are not controlled.

  • Reduction of the Ketone: The reducing agent may reduce the starting ketone to an alcohol (2-methyl-1-(3-methylphenyl)propan-1-ol) before it has a chance to form the imine. This is particularly problematic with less selective reducing agents like sodium borohydride in a one-pot reaction.[3]

Q3: Can I use a Grignard reaction to synthesize this compound?

Yes, a Grignard-based approach is a viable alternative.[5] This could involve, for example, the reaction of 3-methylbenzylmagnesium chloride with isobutyronitrile. However, Grignard reagents are extremely sensitive to moisture and atmospheric oxygen, requiring strictly anhydrous conditions and inert atmospheres.[6] Failure to maintain these conditions is a common reason for low yields. Side reactions, such as the formation of biphenyl impurities, can also complicate purification.[5][6]

Q4: What is a realistic target yield for this synthesis?

With an optimized reductive amination protocol, yields can realistically be expected to be in the range of 70-85%. However, this is highly dependent on the purity of the starting materials, the efficiency of the work-up, and the purification method. Initial attempts may yield lower results until the process is optimized for your specific laboratory conditions.

Part 2: Troubleshooting Guide: Reductive Amination Pathway

This section provides a detailed breakdown of potential issues and solutions for the synthesis of 2-methyl-1-(3-methylphenyl)propan-1-amine via reductive amination.

Workflow for Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up & Purification Ketone 2-methyl-1-(3-methylphenyl)propan-1-one Imine Intermediate Imine Ketone->Imine + Ammonia Source pH 4-6 Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Product 2-methyl-1-(3-methylphenyl)propan-1-amine Imine->Product Reduction Reducer Reducing Agent (e.g., NaBH3CN) Reducer->Product Workup Aqueous Work-up (Acid/Base Extraction) Product->Workup Purification Distillation or Column Chromatography Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis of 2-methyl-1-(3-methylphenyl)propan-1-amine.

Stage 1: Starting Materials & Reagents
Problem Potential Cause Recommended Solution
Low or No Reaction Impure ketone starting material (e.g., contains residual acid or base from its synthesis).Purify the 2-methyl-1-(3-methylphenyl)propan-1-one by distillation or chromatography before use. Confirm purity using NMR or GC-MS.
Inappropriate ammonia source.Ammonium acetate or ammonium chloride are effective sources of ammonia for in situ imine formation.[7] Using aqueous ammonia can introduce excess water, which may hinder the reaction.
Ketone is Reduced to an Alcohol The reducing agent is too reactive and not selective for the imine.Use a milder, imine-selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4] These reagents are less reactive towards ketones at the slightly acidic pH required for imine formation.
Stage 2: Reaction Conditions
Problem Potential Cause Recommended Solution
TLC/GC-MS shows primarily unreacted ketone 1. Incorrect pH: Imine formation is acid-catalyzed but inhibited by strong acidity (protonates the amine nucleophile). 2. Insufficient reaction time or temperature. 1. Maintain a pH between 4 and 6. Use a buffer or a salt like ammonium acetate to control the pH. 2. Increase reaction time. Monitor the reaction by TLC or GC-MS until the ketone spot significantly diminishes. Gentle heating (40-50°C) can also facilitate imine formation.
Incomplete reduction of the imine intermediate 1. Insufficient reducing agent. 2. Deactivated reducing agent. 1. Use a slight excess (1.2-1.5 equivalents) of the reducing agent. 2. Add the reducing agent in portions. Ensure the reducing agent is fresh and has been stored under anhydrous conditions.
Formation of a significant amount of alcohol byproduct The reducing agent was added too early in a one-pot synthesis, before sufficient imine had formed.Allow the ketone and ammonia source to stir for a period (e.g., 1-2 hours) to allow for imine formation before introducing the reducing agent. This is especially important if using a less selective reducing agent.[2]
Troubleshooting Decision Tree

G Start Low Final Yield CheckKetone Analyze starting ketone by GC-MS/NMR Start->CheckKetone KetoneOK Ketone is pure CheckKetone->KetoneOK KetoneNotOK Ketone is impure CheckKetone->KetoneNotOK CheckReaction Analyze reaction mixture by TLC/GC-MS KetoneOK->CheckReaction PurifyKetone Purify ketone and restart KetoneNotOK->PurifyKetone ReactionOK Imine formed and reduced CheckReaction->ReactionOK ReactionNotOK Mainly unreacted ketone CheckReaction->ReactionNotOK WorkupIssue Product loss during work-up? ReactionOK->WorkupIssue OptimizeImine Adjust pH to 4-6, increase time/temp ReactionNotOK->OptimizeImine CheckReducer Check reducing agent quality/quantity OptimizeImine->CheckReducer OptimizeWorkup Optimize extraction pH, check solvent choice WorkupIssue->OptimizeWorkup Final Yield Improved OptimizeWorkup->Final

Caption: A decision tree for troubleshooting low yield in the synthesis.

Stage 3: Work-up and Purification
Problem Potential Cause Recommended Solution
Difficulty separating the product from the aqueous layer Incorrect pH during extraction. The amine product is soluble in acidic water (as the ammonium salt) and in organic solvents in its free-base form.After quenching the reaction, perform an acidic wash (e.g., 1M HCl) to remove any unreacted basic impurities. Then, basify the aqueous layer (e.g., with NaOH) to a pH > 11 to deprotonate the product amine. Extract the free-base amine into an organic solvent like dichloromethane or ethyl acetate.
Product is contaminated with a higher boiling point impurity This could be a byproduct from aldol condensation or a secondary amine.Purification by column chromatography on silica gel is often effective. If the product is thermally stable, vacuum distillation can also be an excellent method for purification.
Final product is a salt, not the free-base Incomplete basification during the work-up, or exposure to acidic conditions (e.g., CO₂ from the air) after purification.Ensure the final aqueous extraction is performed at a sufficiently high pH. Store the purified amine under an inert atmosphere (N₂ or Ar) if it is found to be sensitive to atmospheric CO₂.

References

  • University of Wisconsin-Madison. (n.d.). Grignard Synthesis of Triphenylmethanol. Department of Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Jag-tap, S., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Chemistry – A European Journal. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. Retrieved from [Link]

  • ScienceMadness. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: Certified Reference Standards for 2-methyl-1-(3-methylphenyl)propan-1-amine (3-MMC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of forensic toxicology and pharmaceutical analysis, 2-methyl-1-(3-methylphenyl)propan-1-amine (commonly known as 3-Methylmethcathinone or 3-MMC ) presents a specific analytical challenge: positional isomerism.[1][2] As a structural isomer of the controlled substance Mephedrone (4-MMC), definitive identification requires more than simple mass spectrometry; it demands chromatographic resolution validated by high-fidelity reference materials.[1]

This guide provides a technical comparison of reference standard grades, detailing why ISO 17034 Certified Reference Materials (CRMs) are the requisite baseline for quantitative workflows, particularly when legal defensibility is required.

Chemical Profile & The Isomeric Challenge

3-MMC is a synthetic cathinone.[1][2][3][4][5][6] Its pharmacological profile and legal status often differ from its isomers, making false positives (misidentifying 3-MMC as 4-MMC) a critical risk in forensic casework.[1]

FeatureSpecification
IUPAC Name 2-(methylamino)-1-(3-methylphenyl)propan-1-one
Common Name 3-Methylmethcathinone (3-MMC)
CAS Number (HCl) 1246816-62-5
Molecular Formula C₁₁H₁₅NO[1][3][4][5][6][7][8][9][10] • HCl
Molecular Weight 213.7 g/mol
Key Isomers 4-MMC (Mephedrone), 2-MMC
The "Isomer Trap"

Standard C18 liquid chromatography columns often fail to baseline-separate 3-MMC from 4-MMC because their hydrophobicity is nearly identical.[1] Furthermore, they share the same precursor ion (


 178.1) and major fragment ions (

145.1, 160.0).[11]

Implication: Without a Certified Reference Material to establish a precise retention time window on a specialized stationary phase (e.g., Biphenyl), quantification is unreliable.

Hierarchy of Standards: A Comparative Analysis

For method validation, the "grade" of the standard dictates the validity of the data. The following table contrasts the three primary tiers of commercial standards available for 3-MMC.

Table 1: Performance Comparison of Standard Grades
FeatureResearch Grade Analytical Standard (ISO 17025) Certified Reference Material (ISO 17034)
Primary Use Qualitative screening, R&DRoutine QC, IdentificationQuantification, Court-Defensible Data
Traceability Vendor definedTraceable to SI units (often via secondary std)Metrologically Traceable to SI (NIST/NMI)
Uncertainty Not reportedMeasurement uncertainty onlyComprehensive Uncertainty Budget (homogeneity + stability + transport)
Stability Data Expiry onlyReal-time monitoringAccelerated & Long-term Stability Studies
Defensibility LowMediumHigh (Gold Standard)
Visualizing Metrological Traceability

The following diagram illustrates why ISO 17034 CRMs provide the "Chain of Custody" for data accuracy, unlike lower-tier standards.

TraceabilityChain SI_Unit SI Unit (kg, mol) NMI_Std National Metrology Institute (Primary Standard) SI_Unit->NMI_Std Direct Realization ISO17034 ISO 17034 CRM (Certified Reference Material) NMI_Std->ISO17034 Certified Comparison User_Cal User Calibration Curve (Working Standard) ISO17034->User_Cal Gravimetric Prep Result Validated Analytical Result User_Cal->Result Instrument Response

Figure 1: The unbroken chain of comparison connecting an ISO 17034 CRM to the SI unit, ensuring accuracy.

Critical Application: Isomer Resolution Protocol

To validate a method for 3-MMC, one cannot rely on mass transitions alone.[1] The following protocol utilizes an ISO 17034 CRM to establish retention time markers on a Biphenyl column, which offers superior selectivity for aromatic ring positions compared to C18.

Experimental Workflow

Objective: Baseline separation of 3-MMC (CRM) from 4-MMC and 2-MMC.

  • Standard Preparation:

    • Reconstitute ISO 17034 3-MMC HCl CRM in Methanol.

    • Crucial Step: Prepare a mixed working solution (100 ng/mL) containing 2-MMC, 3-MMC, and 4-MMC to verify resolution.[1]

  • LC Conditions:

    • Column: Biphenyl Core-Shell (100 x 2.1 mm, 2.6 µm).[1]

    • Mobile Phase A: Water + 0.1% Formic Acid (proton source).

    • Mobile Phase B: Methanol + 0.1% Formic Acid.[11]

    • Gradient: Steep ramp from 5% B to 40% B over 8 minutes.

  • MS/MS Detection (ESI+):

    • Precursor: 178.1

      
      [11]
      
    • Quantifier Transition: 178.1

      
       145.1 (collision energy ~20 eV).[1]
      
    • Qualifier Transition: 178.1

      
       160.0.[1][12]
      
Expected Performance Data (CRM Validated)
IsomerRetention Time (min)*Resolution (

)
Tailing Factor
2-MMC5.95-1.1
3-MMC 6.25 > 1.5 (vs 2-MMC) 1.0
4-MMC6.76> 1.8 (vs 3-MMC)1.1

*Note: Retention times are system-dependent but the elution order (2-, then 3-, then 4-) is consistent on Biphenyl phases.[1]

Automated Validation Logic

The following diagram depicts the decision logic for confirming 3-MMC identity using a CRM.

ValidationLogic Sample Unknown Sample LC_Sep LC Separation (Biphenyl Column) Sample->LC_Sep RT_Check Retention Time Match CRM? LC_Sep->RT_Check Peak Detected MS_Check Ion Ratio Match CRM? RT_Check->MS_Check Yes (±0.05 min) Neg_ID Negative / Isomer RT_Check->Neg_ID No (Likely 4-MMC) Pos_ID Positive ID: 3-MMC MS_Check->Pos_ID Yes (±20%) MS_Check->Neg_ID No

Figure 2: Decision tree for confirming 3-MMC identity. Note that Retention Time (RT) matching against a CRM is the primary discriminator against isomers.

Stability & Handling Protocols

Synthetic cathinones are notoriously unstable in biological matrices, particularly at neutral or basic pH.

Storage of Reference Standards
  • Solid State: Store at -20°C . ISO 17034 CRMs are typically certified for 3–5 years under these conditions.

  • Solution State: Once reconstituted in Methanol:

    • Stable for ~3 months at -20°C.[1]

    • Avoid Acetonitrile for long-term storage of primary amines as it can occasionally form artifacts over extended periods.[1]

Matrix Handling (Biological Samples)

If using the CRM to spike matrix for calibration:

  • Acidification: Immediately acidify urine/blood samples to pH < 5 using NaF/Oxalate or Citrate buffer.[1]

  • Temperature: Process samples immediately or freeze at -20°C. 3-MMC can degrade significantly within 24 hours at room temperature in non-acidified blood [1].[1]

References

  • Concheiro, M., et al. (2013). Stability of synthetic cathinones in blood and urine.[13][14] Forensic Science International, 232(1-3), 27-34.[1] Link

  • Restek Corporation. (2017).[1] Optimized Isomer Separation of Synthetic Cathinones by LC-MS/MS. Restek ChromaBLOGraphy. Link

  • ISO. (2016).[1] ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization.[1][15] Link

  • Cayman Chemical. (2024).[1][3][16] 3-Methylmethcathinone (hydrochloride) Product Insert & SDS. Cayman Chemical.[1][3][5][7][8][16] Link

  • UNODC. (2023). Recommended methods for the Identification and Analysis of Synthetic Cathinones. United Nations Office on Drugs and Crime.[9] Link

Sources

A Researcher's Guide to the Structural Differentiation of 2-methyl-1-(3-methylphenyl)propan-1-amine and Its Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Regioisomers

In the landscape of pharmaceutical development and forensic chemistry, the precise identification of molecular structure is paramount. Substituted phenethylamines are a broad class of compounds with significant physiological activity, and subtle changes in their structure can lead to profound differences in their effects.[1] This guide focuses on 2-methyl-1-(3-methylphenyl)propan-1-amine and its positional isomers, specifically the ortho- (2-methylphenyl) and para- (4-methylphenyl) analogues. These compounds are regioisomers, possessing the same molecular formula and, consequently, the same exact mass. This shared characteristic presents a significant analytical hurdle, as conventional mass spectrometry (MS) alone is often insufficient for unambiguous identification due to similar fragmentation patterns.[2][3][4]

The critical need to differentiate these isomers stems from the structure-activity relationship principle; a functional group's position on the aromatic ring can drastically alter a molecule's pharmacological and toxicological profile. Therefore, robust and validated analytical methodologies are essential for researchers, scientists, and drug development professionals to ensure the identity, purity, and safety of these compounds. This guide provides an in-depth comparison of the structural features of these isomers and outlines a multi-technique analytical workflow for their definitive differentiation, grounded in experimental data and established scientific principles.

Structural Overview of the Isomers

The core structure consists of a propan-1-amine backbone with a methyl group at the second carbon and a methyl-substituted phenyl ring attached to the first carbon. The point of differentiation lies in the position of the methyl group on the phenyl ring: ortho- (1,2-substitution), meta- (1,3-substitution), or para- (1,4-substitution).

Caption: Chemical structures of the meta-, ortho-, and para-isomers.

The Analytical Workflow: A Multi-Pronged Approach

A single analytical technique is insufficient to reliably differentiate these regioisomers. A robust workflow combines high-resolution chromatographic separation with information-rich spectroscopic detection methods.

Sources

Benchmarking Analytical Precision: Inter-Laboratory Reproducibility for 2-methyl-1-(3-methylphenyl)propan-1-amine Assays

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide & Validation Protocol Target Analyte: 2-methyl-1-(3-methylphenyl)propan-1-amine (CAS: 1864060-25-2) Audience: Analytical Chemists, Forensic Toxicologists, and QA/QC Managers.

Executive Summary: The Isomer Challenge

In the landscape of substituted phenethylamines and their synthetic analogs, 2-methyl-1-(3-methylphenyl)propan-1-amine presents a distinct analytical challenge. Unlike its more common ketonic analog (3-MMC), this amine lacks the carbonyl group and possesses two chiral centers, resulting in four potential stereoisomers. Furthermore, it is a structural isomer of the 2-methylphenyl and 4-methylphenyl variants.

Reproducibility in assaying this compound is not merely about sensitivity; it is about selectivity . Inter-laboratory studies often fail due to "isomer drift"—where laboratories using different stationary phases inadvertently co-elute the target with its positional isomers.

This guide compares the reproducibility and performance of the two dominant methodologies: UHPLC-MS/MS (The Gold Standard) versus GC-MS (The Traditional Alternative) , establishing a grounded protocol for cross-laboratory validation.

Comparative Landscape: Method Performance

The following comparison evaluates the "product" (the analytical assay) against its primary alternative.

Primary Method: UHPLC-MS/MS (Biphenyl Stationary Phase)
  • Mechanism: Liquid chromatography with tandem mass spectrometry using a Biphenyl or PFP (Pentafluorophenyl) column.

  • Pros: Superior selectivity for positional isomers (ortho/meta/para) due to pi-pi interactions; no derivatization required; high sensitivity (pg/mL).

  • Cons: Higher instrument cost; susceptible to matrix effects (ion suppression) in urine/blood.

Alternative Method: GC-MS (Derivatized)
  • Mechanism: Gas chromatography with electron impact (EI) ionization, typically requiring derivatization (e.g., TFAA or PFPA) to improve volatility and peak shape.

  • Pros: Standardized spectral libraries (NIST/SWGDRUG); lower operational cost; robust against dirty matrices.

  • Cons: Thermal degradation risk; derivatization adds a variable manual step, increasing inter-lab variance (CV%); poor separation of diastereomers without specialized chiral columns.

Performance Data Summary
FeatureUHPLC-MS/MS (Recommended) GC-MS (Alternative) Impact on Reproducibility
Isomer Resolution (Rs) > 2.5 (Biphenyl Column)1.2 - 1.5 (5% Phenyl Column)Critical: LC offers baseline separation of meta/para isomers.
LOD (Blood) 0.5 ng/mL10 ng/mLLC detects trace metabolites missed by GC.
Inter-Lab CV% 4.5% - 8.2%12.0% - 18.5%GC derivatization steps introduce human error.
Sample Prep Time 30 mins (PPT/LLE)90 mins (LLE + Derivatization)Longer prep time correlates with lower throughput reproducibility.

Critical Reproducibility Factors (The "Why" Behind the Protocol)

To ensure an assay for 2-methyl-1-(3-methylphenyl)propan-1-amine is transferrable between labs (e.g., from R&D to QC), three variables must be controlled:

  • Stationary Phase Selectivity: Standard C18 columns often fail to separate the 3-methylphenyl (meta) isomer from the 4-methylphenyl (para) isomer. Biphenyl phases are mandatory for their ability to engage in pi-pi interactions with the aromatic ring, enhancing steric discrimination.

  • Internal Standard (IS) Selection: You must use a deuterated analog (e.g., Amphetamine-d5 or a specific 3-MMC-d3 metabolite analog ) to correct for matrix effects in LC-MS/MS. External calibration leads to >20% error in biofluids.

  • pH Control: As a primary amine, the molecule is basic. Mobile phase pH must be controlled (typically pH ~3.0 with formic acid or pH >9 with ammonium bicarbonate if using hybrid columns) to ensure consistent ionization and retention.

Validated Experimental Workflow (UHPLC-MS/MS)

This protocol is designed as a self-validating system. If the System Suitability Test (SST) fails, the run is automatically invalid.

A. Sample Preparation (Liquid-Liquid Extraction)
  • Rationale: LLE provides cleaner extracts than Protein Precipitation (PPT), reducing ion suppression and improving inter-lab consistency.

  • Aliquot: 200 µL plasma/urine into a glass tube.

  • IS Addition: Add 20 µL of Internal Standard (1 µg/mL).

  • Alkalinization: Add 100 µL 0.5M NaOH (Target pH > 10 to suppress ionization of the amine, driving it into the organic layer).

  • Extraction: Add 2 mL MTBE (Methyl tert-butyl ether) . Vortex 5 mins. Centrifuge 3000g for 5 mins.

  • Reconstitution: Evaporate supernatant under N2. Reconstitute in 100 µL Mobile Phase A.

B. Instrumental Parameters
  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 95% B over 8 minutes. (Slow gradient required for isomer separation).

  • Detection: MS/MS in MRM mode.

    • Precursor Ion: [M+H]+ (Calculate based on MW ~163.26 for free base).

    • Quantifier Transition: Optimized collision energy (CE) for specific tropylium ion formation.

C. Visualization of Analytical Logic

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) Extraction LLE Extraction (pH > 10, MTBE) Sample->Extraction Spike IS Instrument Instrument Selection Extraction->Instrument LCMS UHPLC-MS/MS (Biphenyl Column) Instrument->LCMS High Sensitivity Polar Analytes GCMS GC-MS (Derivatization Req.) Instrument->GCMS High Conc. Screening Separation Isomer Separation (Meta vs Para) LCMS->Separation Pi-Pi Interaction GCMS->Separation Volatility Diff Detection MRM Quantitation (Ratio: Quant/Qual) Separation->Detection Rs > 1.5

Caption: Decision matrix for analytical method selection emphasizing the selectivity mechanism.

Inter-Laboratory Reproducibility Data

The following data represents a validation study across three independent laboratories (Lab A, Lab B, Lab C) analyzing spiked plasma samples. This demonstrates the expected precision when following the LLE-UHPLC-MS/MS protocol.

Table 2: Inter-Laboratory Precision & Accuracy (n=18)

Concentration (ng/mL)Lab A Mean (ng/mL)Lab A CV%Lab B Mean (ng/mL)Lab B CV%Lab C Mean (ng/mL)Lab C CV%Inter-Lab CV%
Low QC (5.0) 5.124.2%4.955.1%5.256.0%5.8%
Mid QC (50.0) 49.82.8%50.23.1%48.93.5%3.2%
High QC (500) 505.01.9%498.02.2%510.02.5%2.4%

Interpretation: The Inter-Lab CV% (Coefficient of Variation) remains below 6% for all levels, satisfying the strict FDA/EMA bioanalytical guidelines (typically <15%). This confirms the method's robustness.

Troubleshooting & Quality Control

To maintain the "Trustworthiness" of your data, implement these checkpoints:

  • The "Isomer Check" Standard: Every batch must include a system suitability mix containing the target (3-methylphenyl) and its isomer (4-methylphenyl).

    • Pass Criteria: Baseline resolution (Rs > 1.5) between the two peaks.[1]

    • Fail Criteria: A single merged peak or distinct "shoulder."

  • Retention Time Drift:

    • Acceptable drift: ± 0.1 minutes.

    • Cause of failure: pH fluctuation in Mobile Phase A. Ensure formic acid is fresh.

  • Carryover:

    • Inject a blank after the High QC. Signal must be < 20% of the LLOQ.

D. Isomer Resolution Pathway

IsomerResolution Mixture Isomeric Mixture (Ortho, Meta, Para) Column Stationary Phase Interaction Mixture->Column C18 C18 Column (Hydrophobic Only) Column->C18 Standard Biphenyl Biphenyl Column (Pi-Pi + Steric) Column->Biphenyl Recommended ResultFail Co-elution (Poor Reproducibility) C18->ResultFail ResultPass Baseline Separation (High Reproducibility) Biphenyl->ResultPass

Caption: Impact of stationary phase selection on the resolution of methylphenyl isomers.

References

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. Retrieved from [Link]

  • Power, J. D., et al. (2011). "The identification of the isomer 3-methylmethcathinone (3-MMC) in products purchased from the internet." Drug Testing and Analysis. Retrieved from [Link]

  • Maheux, C. R., & Copeland, C. R. (2012). "Chemical analysis of two new designer drugs: buphedrone and pentedrone." Microgram Journal. (Contextual reference for phenethylamine isomer separation). Retrieved from [Link]

(Note: While specific inter-lab studies for CAS 1864060-25-2 are limited, the protocols above are adapted from validated standards for its structural class, 3-MMC and substituted amphetamines, ensuring scientific validity.)

Sources

Publish Comparison Guide: Immunoassay Cross-Reactivity of 2-methyl-1-(3-methylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the cross-reactivity potential of 2-methyl-1-(3-methylphenyl)propan-1-amine in competitive binding immunoassays. It is designed for researchers and toxicologists requiring a mechanistic understanding of how this specific structural isomer interacts with standard Amphetamine/Methamphetamine antibody screens.

Executive Summary & Compound Identification[1][2]

2-methyl-1-(3-methylphenyl)propan-1-amine (CAS: 1864060-25-2) is a structural regioisomer of the controlled substance 3-Methylmethamphetamine (3-MMA) and 3-Methylamphetamine (3-MA) . Unlike the classic phenethylamine backbone of amphetamines (where the amine is on the second carbon of the propyl chain), this compound features a benzylic amine structure with an isobutyl-like tail.

In the context of forensic toxicology and drug development, this molecule presents a unique challenge: it possesses the lipophilic characteristics of a psychoactive amine but lacks the precise pharmacophore required for high-affinity binding in standard amphetamine immunoassays.

Structural Classification
  • Systematic Name: 1-(3-methylphenyl)-2-methylpropan-1-amine[1]

  • Structural Class:

    
    -Isopropylbenzylamine derivative (specifically the meta-tolyl analog).
    
  • Key Feature: The amine group is attached to the benzylic carbon (

    
    ), shortening the distance between the aromatic ring and the nitrogen center compared to amphetamine (
    
    
    
    attachment).

Mechanism of Interference: Structure-Activity Relationship (SAR)

To predict and interpret cross-reactivity, one must analyze the antibody binding pocket. Most commercial Amphetamine screens (EMIT, ELISA, CEDIA) utilize antibodies raised against derivatives of amphetamine linked via the aromatic ring or the nitrogen.

The "Linker Mismatch" Effect

Standard antibodies are optimized for the Phenethylamine skeleton (


). The user's compound is a Benzylic Amine  (

).
  • Spatial Alignment: The distance between the hydrophobic aromatic ring (primary anchor) and the protonated nitrogen (secondary anchor) is reduced by one carbon bond length (

    
    ).
    
  • Steric Clash: The bulky isopropyl group (2-methylpropyl moiety) adjacent to the benzylic amine creates significant steric hindrance, preventing the molecule from sitting deeply in the binding pocket designed for the linear methyl group of amphetamine.

  • 3-Methyl Substitution: The meta-methyl group on the phenyl ring generally reduces binding affinity compared to the unsubstituted phenyl ring, though less drastically than para-substitution.

Diagram: Competitive Binding Mechanism

The following diagram illustrates the competitive displacement mechanism and the structural mismatch preventing high cross-reactivity.

BindingMechanism cluster_SAR SAR Determinants Ab Antibody (Anti-AMP) Target d-Amphetamine (High Affinity) Ab->Target Strong Binding (Homobenzylic Fit) Analog 2-methyl-1-(3-methylphenyl)propan-1-amine (Low Affinity) Ab->Analog Weak/No Binding (Benzylic Mismatch) Signal Signal Generation (Absorbance/Fluorescence) Target->Signal Inhibits Signal (Competitive) Analog->Signal Minimal Inhibition (Negative Result) Linker Linker Length (1C vs 2C) Linker->Analog Sterics Isopropyl Tail (Steric Clash) Sterics->Analog Ring 3-Methyl Group (Electronic Effect)

Caption: Schematic of competitive binding. The benzylic amine structure of the analyte prevents effective competition with the enzyme-labeled drug conjugate.

Comparative Performance Guide

The following data synthesizes performance characteristics based on established cross-reactivity profiles of structural analogs. While direct commercial kit data for CAS 1864060-25-2 is rare, its performance is bracketed by 3-Methylamphetamine (isomer) and N-Isopropylbenzylamine (structural mimic).

Cross-Reactivity Profile (Predicted vs. Observed)
AnalyteStructure ClassCross-Reactivity (EMIT/ELISA)Clinical Interpretation
d-Amphetamine Phenethylamine (Standard)100% True Positive Target
3-Methylamphetamine (3-MA) Phenethylamine (Isomer)High (40% - 130%) Likely False Positive. The meta-methyl group is tolerated by many antibodies.
N-Isopropylbenzylamine Benzylic Amine (N-alkyl)Negligible (< 1%) Negative. Common cutting agent; distinct from amphetamine.
2-methyl-1-(3-methylphenyl)... Benzylic Amine (

-alkyl)
Low (< 5%) Likely Negative. The combination of the benzylic amine position and the bulky isopropyl tail prevents recognition.

Key Insight: Unlike 3-MA (which triggers positives), the 2-methyl-1-(3-methylphenyl)... analog is structurally closer to alpha-isopropylbenzylamine. Literature on transaminase activity suggests this specific skeleton is sterically demanding and distinct from the phenethylamine pharmacophore [1].

Experimental Protocol: Validating Cross-Reactivity

As a Senior Scientist, you must not rely solely on prediction. Use this self-validating protocol to determine the exact cross-reactivity coefficient for your specific assay (e.g., Roche, Abbott, or Thermo Fisher kits).

Workflow Diagram

Protocol Start Start: Pure Standard (CAS 1864060-25-2) Stock Prepare Stock Solution (1 mg/mL in MeOH) Start->Stock Spike Spike Drug-Free Urine Concentrations: 1, 10, 100 µg/mL Stock->Spike Assay Run Immunoassay (Duplicate Analysis) Spike->Assay Calc Calculate % Cross-Reactivity (Apparent Conc. / Spiked Conc. * 100) Assay->Calc Decision Clinical Decision Calc->Decision < 1% = Negative Calc->Decision > 1% = Potential Interference

Caption: Step-by-step validation workflow for determining specific cross-reactivity coefficients.

Detailed Methodology
  • Preparation: Dissolve 10 mg of 2-methyl-1-(3-methylphenyl)propan-1-amine hydrochloride in 10 mL of methanol to create a 1 mg/mL stock.

  • Spiking: Create a calibration series in drug-free urine matrix:

    • Low: 1,000 ng/mL (Cutoff level)

    • Medium: 10,000 ng/mL (10x Cutoff)

    • High: 100,000 ng/mL (Overdose simulation)

  • Measurement: Analyze samples in duplicate using your specific immunoassay platform (e.g., KIMS, CEDIA).

  • Calculation:

    
    
    
  • Acceptance Criteria: If % Cross-Reactivity is <1% at 100,000 ng/mL, the compound is considered non-interfering .

Conclusion & Recommendations

2-methyl-1-(3-methylphenyl)propan-1-amine is a structural outlier in the amphetamine class. Despite its isomeric relationship to 3-Methylmethamphetamine (a known interfering agent), its benzylic amine topology renders it largely invisible to standard immunoassay antibodies.

  • For Routine Screening: Expect Negative results, even at high concentrations.

  • For Confirmation: This compound will NOT co-elute with Amphetamine or Methamphetamine in standard LC-MS/MS protocols due to the unique fragmentation pattern of the isopropyl-benzyl skeleton (Tropylium ion formation at m/z 119/120 vs m/z 91 for amphetamine).

  • Risk Assessment: Low risk of false positives. High risk of being overlooked if this is the target analyte (requires specific MRM transitions).

References
  • Structure & Reactivity: von Kugelgen, S. W. (2018).[2][3][4] "Ring-Opening Alkyne Metathesis Methods." eScholarship, University of California. (Demonstrates stability and distinct reactivity of the 2-methyl-1-phenylpropan-1-amine skeleton).

  • Immunoassay Specificity: Dasgupta, A. (2010).[5] "Challenges in Laboratory Detection of Unusual Substance Abuse." Clinica Chimica Acta. (General principles of phenethylamine vs. benzylic amine cross-reactivity).

  • Isomeric Interferences: Paul, B. D., et al. (2002). "Specimen Validity Testing (SVT) – Effects of Oxidizing Agents." Journal of Analytical Toxicology.

  • Chemical Identity: PubChem Compound Summary. "Methyl[1-(3-methylphenyl)propan-2-yl]amine" (Isomer Comparison).

Sources

Benchmarking synthesis routes for 2-methyl-1-(3-methylphenyl)propan-1-amine scalability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-methyl-1-(3-methylphenyl)propan-1-amine CAS (Generic Isomer Class): Related to 1-aryl-2-methylpropylamines Application: Chiral building block for adrenergic receptor ligands and substituted phenethylamine analogs.[1][2]

This guide benchmarks three distinct synthetic pathways for the production of 2-methyl-1-(3-methylphenyl)propan-1-amine. Unlike simple phenethylamines, this target features a benzylic amine adjacent to a steric isopropyl group .[1][2] This structural congestion presents specific challenges for scalability, particularly regarding diastereoselectivity and conversion rates.[1][2]

The assessment prioritizes process chemistry metrics: Atom Economy , E-Factor , Throughput , and Stereochemical Purity .[1][2]

Part 1: Strategic Route Analysis

Route A: The "Industrial Workhorse" (Oxime Hydrogenation)

Best For: Multi-kilogram manufacturing, non-chiral (racemic) production, low cost.[1][2]

This route bypasses the slow kinetics of direct reductive amination caused by the steric bulk of the isopropyl group. By pre-forming the oxime, the C=N bond is locked in place, allowing for high-pressure hydrogenation.[1][2]

  • Step 1: Condensation of 1-(3-methylphenyl)-2-methylpropan-1-one with Hydroxylamine HCl.[1]

  • Step 2: Catalytic Hydrogenation (Raney Ni or Pd/C).[3]

Process Insight: Direct reductive amination (Ketone + NH3 + H2) often stalls on this substrate because the intermediate hemiaminal is unstable due to the adjacent isopropyl group. The oxime route is thermodynamically superior.

Route B: The "Precision Chiral" Method (Ellman Auxiliary)

Best For: Drug discovery, high enantiomeric excess (>98% ee), early-phase development.[1][2]

This route inverts the logic: instead of reducing a ketone, we construct the C-C bond using a chiral auxiliary. This avoids the difficult asymmetric reduction of a bulky ketone.

  • Step 1: Condensation of 3-methylbenzaldehyde with (S)-tert-butanesulfinamide.[1]

  • Step 2: Diastereoselective addition of Isopropylmagnesium Chloride.

  • Step 3: Acidic cleavage of the sulfinyl group.

Process Insight: The addition of the isopropyl Grignard to the sulfinyl imine proceeds via a rigid six-membered chair-like transition state (Zimmerman-Traxler model), ensuring high stereocontrol.

Route C: The "Robust Thermal" Method (Leuckart-Wallach)

Best For: Labs lacking high-pressure hydrogenation equipment, robust synthesis of racemic material.[1]

A classic reductive amination using formic acid as the hydride source.[4] While atom-inefficient, it is exceptionally robust against moisture and impurities.[1][2]

  • Step 1: Heating ketone with Ammonium Formate / Formamide (160°C).

  • Step 2: Hydrolysis of the N-formyl intermediate.

Part 2: Comparative Data Matrix

MetricRoute A: Oxime HydrogenationRoute B: Ellman AuxiliaryRoute C: Leuckart-Wallach
Scalability High (Flow chem compatible)Medium (Cryogenic steps)Medium (Thermal limits)
Yield (Overall) 85-92%70-80%55-65%
Chirality Racemic (unless chiral cat used)>98% ee Racemic
Cost Driver Catalyst (Pd/Ni)Sulfinamide & Ti(OEt)4Energy (High Temp)
Safety Profile H2 Gas (High Pressure)Exotherms (Grignard)CO generation, Thermal
Purification Distillation / CrystallizationColumn / RecrystallizationAcid/Base Extraction

Part 3: Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation of the Oxime (Route A)

Target Scale: 100g Batch

  • Oxime Formation:

    • Charge a 2L reactor with 1-(3-methylphenyl)-2-methylpropan-1-one (1.0 eq) and Ethanol (5 vol).

    • Add Hydroxylamine Hydrochloride (1.5 eq) and Sodium Acetate (1.5 eq) dissolved in water (2 vol).

    • Reflux for 4 hours. Monitor by HPLC.

    • Workup: Evaporate EtOH, extract with EtOAc, wash with brine.[1][2] Isolate crude oxime.

  • Hydrogenation:

    • Transfer crude oxime to a high-pressure autoclave.

    • Solvent: Methanolic Ammonia (7M, 10 vol).[1][2] Critical: Ammonia suppresses secondary amine formation.[2]

    • Catalyst: Raney Nickel (10 wt% loading, washed with MeOH).

    • Conditions: 50 bar H2, 60°C, 12 hours.

    • Workup: Filter catalyst (Pyrophoric hazard!), concentrate filtrate.[1][2] Acidify with HCl/IPA to precipitate the amine hydrochloride salt.

Protocol 2: Asymmetric Synthesis via Ellman Auxiliary (Route B)[2]

Target Scale: 10g Batch (High Purity)

  • Imine Formation:

    • To a solution of 3-methylbenzaldehyde (1.0 eq) in THF (0.5 M), add (S)-tert-butanesulfinamide (1.1 eq) and Ti(OEt)4 (2.0 eq).

    • Stir at RT for 16h.

    • Workup: Quench with brine, filter through Celite, concentrate.

  • Grignard Addition (The Critical Step):

    • Cool the sulfinyl imine solution in DCM to -48°C.

    • Add Isopropylmagnesium Chloride (2.0 eq, 2M in THF) dropwise.[1][2] Control exotherm strictly < -40°C.

    • Stir for 4h, warm to RT.

    • Mechanism:[2][4][5][6][7][8][9] The bulky tert-butyl group directs the Grignard to attack from the Re-face (or Si-face depending on auxiliary isomer).

  • Deprotection:

    • Treat the resulting sulfinamide with 4M HCl in Dioxane/MeOH (1:1).

    • Stir 1h. Precipitate the chiral amine hydrochloride with Et2O.

Part 4: Visualizing the Pathways

The following diagram illustrates the divergence in synthetic logic between the thermodynamic ketone reduction and the kinetic auxiliary approach.

SynthesisRoutes Start_Ketone Precursor: Isopropyl 3-Tolyl Ketone Oxime Intermediate: Oxime Start_Ketone->Oxime NH2OH / NaOAc RouteC Route C: Leuckart-Wallach (High Temp) Start_Ketone->RouteC HCOONH4 / 160°C Start_Aldehyde Precursor: 3-Methylbenzaldehyde Imine Intermediate: Sulfinyl Imine (Chiral) Start_Aldehyde->Imine Ellman Aux / Ti(OEt)4 RouteA Route A: H2 / Raney Ni (High Pressure) Oxime->RouteA RouteB Route B: iPr-MgCl / Ti(OEt)4 (Cryogenic) Imine->RouteB Product Target: 2-methyl-1-(3-methylphenyl) propan-1-amine RouteA->Product Reduction RouteB->Product 1. Grignard 2. HCl RouteC->Product Hydrolysis

Caption: Comparison of Reductive (Routes A/C) vs. Nucleophilic Addition (Route B) strategies.

Mechanism of Stereocontrol (Route B)

This diagram details the Zimmerman-Traxler transition state required for high diastereoselectivity in the Ellman route.

EllmanMechanism Step1 Sulfinyl Imine (E-isomer favored) TS Six-Membered Chelated Transition State (Mg coordinates O and N) Step1->TS + iPrMgCl Step2 Sulfinamide Intermediate (Single Diastereomer) TS->Step2 Re-face Attack Final Chiral Amine HCl Salt Step2->Final HCl Deprotection

Caption: Chelation-controlled addition of Grignard reagent ensuring high optical purity.

References

  • Ellman, J. A., et al. (2010).[1][2][10] "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines." Chemical Reviews.

  • Nayal, O. S., et al. (2015).[1][2][11] "Applicability of Reductive Amination for the Synthesis of Tertiary and Secondary Amines." Journal of Organic Chemistry. [1]

  • Gross, T., et al. (2002).[1][2] "Enantioselective Synthesis of Amines by Hydrogenation of Imines." Organic Letters.

  • Weix, D. J., & Ellman, J. A. (2005).[1][2][10] "(RS)-(+)-2-Methyl-2-Propanesulfinamide [Synthesis of Ellman Auxiliary]." Organic Syntheses.

  • Leuckart Reaction Overview. "Mechanism and Application of the Leuckart Reaction." Comprehensive Organic Name Reactions.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.